molecular formula C8H8N2O B1631729 5-Methoxy-1H-indazole CAS No. 94444-96-9

5-Methoxy-1H-indazole

Cat. No.: B1631729
CAS No.: 94444-96-9
M. Wt: 148.16 g/mol
InChI Key: GZWWDKIVVTXLFL-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indazole is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methoxy-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methoxy-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O/c1-11-7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWWDKIVVTXLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20537722
Record name 5-Methoxy-1H-indazole
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94444-96-9
Record name 5-Methoxy-1H-indazole
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Record name 5-methoxy-1H-indazole
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Foundational & Exploratory

Introduction: The Strategic Importance of 5-Methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Methoxy-1H-indazole

5-Methoxy-1H-indazole is a heterocyclic aromatic organic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring, with a methoxy group substituted at the 5-position.[1] This molecule is far more than a simple chemical entity; it represents a strategically important scaffold in the landscape of modern drug discovery and materials science. The indazole core is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[2][3] This inherent versatility has led to the incorporation of the indazole motif into numerous FDA-approved drugs, including Pazopanib (a multi-kinase inhibitor for cancer treatment) and Granisetron (a 5-HT3 receptor antagonist used as an antiemetic).[2][4]

The presence of the methoxy group at the 5-position significantly influences the molecule's electronic properties, solubility, and metabolic profile, making 5-Methoxy-1H-indazole a particularly valuable building block for fine-tuning the pharmacokinetic and pharmacodynamic properties of new chemical entities.[1][5] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties of 5-Methoxy-1H-indazole, from its synthesis and characterization to its reactivity and applications, grounded in established scientific principles and experimental data.

Core Physicochemical Properties

The fundamental properties of 5-Methoxy-1H-indazole define its behavior in both laboratory and industrial settings. It is typically a light yellow to brownish-orange solid with good solubility in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but limited solubility in water.[1][6]

Chemical Structure

Caption: Chemical Structure of 5-Methoxy-1H-indazole.

Data Summary Table
PropertyValueReference
CAS Number 94444-96-9[6][7]
Molecular Formula C₈H₈N₂O[6][7]
Molecular Weight 148.16 g/mol [7]
Appearance Light yellow to yellow/brownish-orange solid[6]
Melting Point 167 °C (recrystallized from benzene)[6]
Boiling Point 312.5 ± 15.0 °C (Predicted)[6]
Density 1.244 ± 0.06 g/cm³ (Predicted)[6]
pKa 13.61 ± 0.40 (Predicted)[6]
Flash Point 114.6 °C

Synthesis and Structural Elucidation

The synthesis of the indazole scaffold can be approached through various modern organic chemistry strategies, including cross-coupling reactions and C-H functionalization.[2][4][8] However, a classical and reliable method for preparing 5-Methoxy-1H-indazole proceeds from a readily available aniline precursor.

Synthetic Rationale and Protocol

A common and effective synthesis starts from 4-methoxy-2-methylaniline.[6] The core of this transformation involves a diazotization reaction followed by an intramolecular cyclization, a foundational strategy in heterocyclic chemistry. The aniline's amino group is converted into a diazonium salt, which then undergoes an electrophilic attack on the aromatic ring, facilitated by the activating methyl group, to form the pyrazole ring of the indazole system.

Experimental Protocol: Synthesis from 4-Methoxy-2-methylaniline
  • Diazotization: Dissolve 4-methoxy-2-methylaniline (6.69 g, 48.8 mmol) in acetic acid (350 ml) in a flask suitable for cooling. Place the flask in an ice-water bath to maintain a low temperature.[6]

    • Causality: The use of an ice-water bath is critical. Diazonium salts are thermally unstable and can decompose, significantly reducing the yield. Acetic acid serves as both the solvent and a proton source for the reaction.

  • Addition of Nitrite: Slowly add a solution of sodium nitrite (3.38 g, 49.0 mmol) in water (8.1 ml) dropwise to the aniline solution.[6] Meticulously monitor the temperature, ensuring it does not exceed 25°C.[6]

    • Causality: Slow, dropwise addition is a key control parameter to manage the exothermic nature of the diazotization reaction and prevent the unwanted formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.[6]

    • Causality: The overnight stirring ensures the intramolecular cyclization reaction proceeds to completion.

  • Workup and Extraction: Pour the reaction mixture into water and extract the product with chloroform. Combine the organic layers.[6]

    • Causality: The product is organic-soluble. Pouring the mixture into water precipitates any unreacted inorganic salts and allows for efficient extraction into an immiscible organic solvent like chloroform.

  • Washing and Drying: Wash the combined organic layers with a saturated aqueous sodium chloride solution (brine) and dry over anhydrous magnesium sulfate.[6]

    • Causality: The brine wash removes residual water from the organic phase. Anhydrous magnesium sulfate is a drying agent that removes the final traces of water before solvent evaporation.

  • Purification: Remove the solvent by distillation under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a chloroform/methanol (9/1) eluent system to yield pure 5-methoxy-1H-indazole.[6]

    • Causality: Column chromatography is a standard purification technique that separates the desired product from unreacted starting materials and byproducts based on their differential adsorption to the silica gel stationary phase.

Synthesis Workflow

G cluster_0 Reaction Phase cluster_1 Workup & Purification start 4-Methoxy-2-methylaniline in Acetic Acid diazotization Diazotization with NaNO₂ (0-25 °C) start->diazotization cyclization Intramolecular Cyclization (Stir Overnight at RT) diazotization->cyclization quench Quench with Water cyclization->quench extract Extract with Chloroform quench->extract wash Wash with Brine & Dry extract->wash purify Column Chromatography wash->purify product Pure 5-Methoxy-1H-indazole purify->product G indazole 5-Methoxy-1H-indazole base + Base (e.g., NaH) intermediate [Indazolide Anion] base->intermediate - H⁺ alkyl_halide + R-X (Alkyl Halide) product 5-Methoxy-1-alkyl-1H-indazole alkyl_halide->product - X⁻

Caption: Generalized workflow for N-alkylation of 5-Methoxy-1H-indazole.

Applications in Research and Drug Development

The true value of 5-Methoxy-1H-indazole is realized in its application as a versatile synthon for creating molecules with significant functional value.

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of a wide array of pharmaceuticals. [5]The scaffold is explored for developing novel anti-cancer, anti-inflammatory, and neuroprotective agents. [1][5][9]The indazole core's ability to form key hydrogen bonds and engage in pi-stacking interactions makes it an effective pharmacophore for enzyme inhibitors and receptor antagonists.

  • Biochemical Research and Probes: The indazole structure is utilized in studies to investigate biological systems and cellular processes. [5]Furthermore, derivatives of 5-Methoxy-1H-indazole have shown promise in the development of fluorescent probes and sensors, where the electronic properties of the scaffold can be tuned to create environmentally sensitive fluorophores. [5][10]

  • Material Science: Beyond biology, the unique electronic properties of the indazole ring are being explored for the creation of novel organic materials for use in advanced sensors and electronic devices. [5]

Safety and Handling

As a laboratory chemical, 5-Methoxy-1H-indazole should be handled with appropriate care.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes. [11][12]* Storage: Store in a tightly sealed container in a dry, cool place at room temperature. [6]* Hazards: While specific toxicology data is limited, related indazole and methoxy-aromatic compounds are known to be irritants. It is prudent to treat 5-Methoxy-1H-indazole as potentially causing skin, eye, and respiratory irritation. [11][13]

References

  • Singh, P., & Kaur, M. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Retrieved from [Link]

  • ResearchGate. (2006). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. Retrieved from [Link]

  • University of New Orleans. (2020). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of 5-Methoxy-1H-Indazole. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxyindole. Retrieved from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • MPG.PuRe. (2025). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Retrieved from [Link]

  • MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

  • PubMed. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

  • ResearchGate. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

  • AGF Bioscience. (n.d.). 4-Methoxy-1h-indazole - SAFETY DATA SHEET. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • AWS. (n.d.). Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis. Retrieved from [Link]

Sources

5-Methoxy-1H-indazole CAS number 94444-96-9

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Monograph on the Chemical & Pharmacological Profile of 5-Methoxy-1H-indazole

Executive Summary

5-Methoxy-1H-indazole (CAS 94444-96-9 ) represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally serving as a bioisostere of 5-methoxyindole, this bicyclic heterocycle offers enhanced metabolic stability and unique hydrogen-bonding vectors critical for kinase inhibition (e.g., ROCK, VEGFR) and G-protein coupled receptor (GPCR) modulation (specifically 5-HT serotogenic pathways). This guide synthesizes its physicochemical properties, validated synthetic pathways, and application in drug discovery.

Part 1: Physicochemical Profile & Chemical Identity

The utility of 5-Methoxy-1H-indazole stems from its amphoteric nature and the electron-donating methoxy group at the C5 position, which increases electron density of the aromatic system, influencing electrophilic substitution and ligand-binding kinetics.

Parameter Technical Specification
IUPAC Name 5-Methoxy-1H-indazole
CAS Number 94444-96-9
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Appearance White to off-white crystalline solid
Melting Point 167–169 °C
Solubility Soluble in DMSO (>20 mg/mL), Ethanol, Chloroform; Low solubility in water.[1][2]
pKa ~13.6 (pyrrolic NH acidity)
Electronic Character Electron-rich C5-methoxy substituent; Indazole core is π-excessive.

Part 2: Synthetic Methodology

The most robust and scalable synthesis for CAS 94444-96-9 involves the diazotization-cyclization of 2-methyl-4-methoxyaniline . This route utilizes the "Jacobson-type" cyclization strategy, where a diazonium intermediate undergoes intramolecular attack by the adjacent methyl group.

Protocol: Diazotization-Cyclization Route

Rationale: This method avoids expensive transition metal catalysts (e.g., Pd/Cu) required for cross-coupling routes, making it ideal for gram-to-kilogram scale synthesis.

Reagents:

  • Starting Material: 2-Methyl-4-methoxyaniline (4-Methoxy-2-methylaniline)[1]

  • Reagent: Sodium Nitrite (NaNO₂)[1]

  • Solvent/Acid: Glacial Acetic Acid (AcOH)

  • Work-up: Chloroform (CHCl₃), Sodium Bicarbonate (NaHCO₃), Magnesium Sulfate (MgSO₄).

Step-by-Step Procedure:

  • Solubilization: Dissolve 48.8 mmol (6.69 g) of 2-methyl-4-methoxyaniline in 350 mL of glacial acetic acid. Stir until a homogenous solution is achieved.

  • Temperature Control: Cool the reaction vessel in an ice-water bath. Internal temperature must be maintained below 25°C to prevent decomposition of the diazonium salt.

  • Diazotization: Prepare a solution of NaNO₂ (3.38 g, 49.0 mmol) in 8.1 mL of water. Add this dropwise to the aniline solution over 30 minutes.

  • Cyclization: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 12–18 hours. The diazonium species will cyclize onto the methyl group.

  • Quenching & Extraction: Pour the reaction mixture into 500 mL of ice water. Extract extensively with Chloroform (3 x 100 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO₃ (to remove acetic acid) and brine. Dry over anhydrous MgSO₄. Concentrate in vacuo.

  • Isolation: Purify the crude residue via silica gel column chromatography (Eluent: Chloroform/Methanol 9:1) to yield the pure product.

Synthetic Workflow Visualization

SynthesisWorkflow Start 2-Methyl-4-methoxyaniline Reagent NaNO2 / AcOH (Diazotization) Start->Reagent Inter Diazonium Intermediate [Unstable] Reagent->Inter < 25°C Cyclization Intramolecular Cyclization (Room Temp, 12h) Inter->Cyclization -H2O Product 5-Methoxy-1H-indazole (CAS 94444-96-9) Cyclization->Product Purification

Figure 1: Synthetic pathway for 5-Methoxy-1H-indazole via diazotization of o-toluidine derivatives.

Part 3: Medicinal Chemistry & Applications

In drug discovery, the 5-methoxy-1H-indazole scaffold serves as a robust bioisostere for the 5-methoxyindole moiety . The substitution of the C3-carbon (in indole) with a nitrogen atom (in indazole) lowers the lipophilicity (LogP) and increases metabolic stability against oxidative metabolism, while retaining the flat aromatic topology required for binding.

Serotonergic Modulation (5-HT Receptors)

Indazoles are critical in designing ligands for the 5-HT2A and 5-HT3 receptors. The 5-methoxy group mimics the substitution pattern of serotonin (5-HT) and 5-MeO-DMT.

  • Mechanism: The indazole NH acts as a hydrogen bond donor (HBD) to Serine/Threonine residues in the receptor pocket, while the 5-methoxy group engages in hydrophobic/Van der Waals interactions.

  • Application: Development of non-tryptamine psychedelics and antipsychotics with improved oral bioavailability.

Kinase Inhibition (ROCK/VEGFR)

The indazole core is a "hinge-binder" in kinase inhibitors.

  • Rho-associated protein kinase (ROCK): 5-methoxyindazole derivatives inhibit ROCK, a target for glaucoma and cardiovascular disease. The nitrogen pair (N1/N2) mimics the adenine ring of ATP, binding to the kinase hinge region.

  • Axitinib Analogs: While Axitinib uses a 6-substituted indazole, 5-substituted analogs are frequently synthesized to probe Structure-Activity Relationships (SAR) regarding steric bulk and electronic effects in the ATP-binding pocket.

Pharmacological Interaction Map

Pharmacophore Indazole 5-Methoxy-1H-indazole Core Hinge Kinase Hinge Region (H-Bonding) Indazole->Hinge N1/N2 Interaction Hydrophobic Hydrophobic Pocket (Val/Leu/Phe) Indazole->Hydrophobic 5-OMe Group Metabolism Metabolic Stability (vs Indole) Indazole->Metabolism N2 Atom Effect Receptor 5-HT Receptor (Serine Residues) Indazole->Receptor Bioisosteric Mimicry

Figure 2: Pharmacophore mapping of 5-Methoxy-1H-indazole illustrating key binding vectors and stability features.

Part 4: Quality Control & Analytical Validation

To ensure the integrity of the synthesized or procured material, the following analytical benchmarks must be met.

1. Proton NMR (¹H-NMR, DMSO-d₆):

  • δ 12.89 (br s, 1H): Indazole N-H (Exchangeable).[1]

  • δ 7.93 (s, 1H): C3-H (Characteristic of the indazole ring).

  • δ 7.42 (d, J=8.8 Hz, 1H): C7-H.

  • δ 7.15 (d, J=1.8 Hz, 1H): C4-H (Doublet due to meta-coupling).

  • δ 6.98 (dd, J=8.8, 1.8 Hz, 1H): C6-H.[1]

  • δ 3.76 (s, 3H): Methoxy (-OCH₃) group.

2. Purity Standards:

  • HPLC: >98% purity required for biological assays.

  • Impurity Profile: Monitor for unreacted 2-methyl-4-methoxyaniline (starting material) and azo-coupling byproducts.

References

  • ChemicalBook. (2025). 5-Methoxy-1H-indazole - Product Dossier & Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13346860, 5-Methoxy-1H-indazole. Retrieved from

  • Gaikwad, D. D., et al. (2015).[3] Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. European Journal of Medicinal Chemistry, 90, 707-731.[3] Retrieved from [3]

  • Wallach, J., et al. (2021). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists.[4] ACS Medicinal Chemistry Letters, 12(6). Retrieved from

  • BLD Pharm. (2025).[5][6] Product Datasheet: 5-Methoxy-1H-indazole (CAS 94444-96-9).[1][2][7][5][8] Retrieved from

Sources

Technical Guide: Solubility Profile and Process Chemistry of 5-Methoxy-1H-indazole

[1][2]

Executive Summary

5-Methoxy-1H-indazole (CAS: 94444-96-9) is a critical bicyclic pharmacophore used extensively in the development of kinase inhibitors (e.g., GSK-3β), anti-inflammatory agents, and chiral pyrrolidine scaffolds.[1][2] Its physicochemical profile is characterized by a high melting point (~167°C) and a rigid, planar structure capable of strong intermolecular hydrogen bonding.[1][2]

This guide provides a comprehensive analysis of its solubility behavior. Unlike simple lipophilic compounds, 5-Methoxy-1H-indazole exhibits "brick-dust" properties—high crystallinity driven by N-H[1][2]···N dimerization—which necessitates specific solvent strategies for dissolution, reaction, and purification.[1][2]

Physicochemical Profile & Structural Analysis[2][3][4][5][6]

To master the solubility of this compound, one must first understand the structural forces governing its solid-state lattice.[1][2]

Structural Determinants of Solubility

The indazole core is aromatic and planar.[2] The 5-methoxy group adds lipophilicity (LogP ~1.8–2.[1][2]0) but does not significantly disrupt the crystal packing.[1][2] The primary barrier to dissolution is the intermolecular hydrogen bond network :

  • Donor: The N1-H proton.[1][2]

  • Acceptor: The N2 lone pair.[2]

  • Lattice Energy: High.[1][2] The molecule forms centrosymmetric dimers or catemers in the solid state, requiring significant energy (enthalpy of fusion) to break.[1]

Key Physicochemical Parameters[1][2][6]
ParameterValueImplication for Solubility
Molecular Formula C₈H₈N₂OLow molecular weight (148.16 g/mol ) favors dissolution, but packing dominates.[1][2]
Melting Point 167°C (Benzene)High MP indicates strong lattice energy; requires high-boiling or polar solvents.[1][2]
LogP (Predicted) 1.8 – 2.0Moderately lipophilic; poor water solubility, good organic solubility.[1][2]
pKa (Predicted) ~13.6 (N-H)Weakly acidic; deprotonation (using bases like K₂CO₃) drastically increases solubility in polar media.[1][2]
H-Bond Donors/Acceptors 1 / 2Solvents must disrupt the N-H···N dimer to dissolve the solid effectively.[2]

Solubility Profile in Organic Solvents

The following data categorizes solvents based on their interaction mechanism with 5-Methoxy-1H-indazole.

Solvent Compatibility Table[1][2]
Solvent ClassSpecific SolventSolubility RatingProcess Utility
Dipolar Aprotic DMSO, DMF High (>100 mg/mL)Reaction Media: Excellent for nucleophilic substitutions; disrupts H-bonds effectively.[1][2]
Polar Protic Methanol, Ethanol Moderate-High Recrystallization: High solubility at boiling; moderate at RT.[1][2] Ideal for purification.[1][2]
Chlorinated Chloroform, DCM Moderate Extraction: Good for liquid-liquid extraction from aqueous workups.[1][2]
Aromatic Toluene, Benzene Low-Moderate Recrystallization: Soluble at reflux; poor at RT.[1][2] Good for obtaining high-purity crystals.[1][2][3]
Ketones/Esters Acetone, EtOAc Moderate Intermediates: Useful for washing filter cakes or as antisolvents in specific mixtures.[1][2][4]
Aqueous Water Very Low (<1 mg/mL)Antisolvent: Used to crash out the product from alcoholic or DMSO solutions.[1][2]
Thermodynamic Insight: The "Like Dissolves Like" Nuance

For 5-Methoxy-1H-indazole, "polarity" alone is insufficient.[1][2]

  • Protic Solvents (MeOH): Can donate H-bonds to the N2 nitrogen and accept from N1-H, replacing the crystal lattice interactions with solvation shells.[1][2]

  • Aprotic Solvents (DMSO): The sulfoxide oxygen is a potent H-bond acceptor, aggressively breaking the N1-H[1]···N2 dimer.[1][2]

  • Non-polar Solvents (Hexane): Cannot compete with the lattice energy; the compound remains insoluble.[1][2]

Experimental Protocols

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Standardized method for generating precise solubility curves.[1]

Objective: Determine the saturation solubility (


  • Preparation:

    • Weigh approx. 100 mg of 5-Methoxy-1H-indazole into a 4 mL borosilicate glass vial.

    • Add 1.0 mL of the target solvent (e.g., Methanol).[1]

    • Note: Ensure excess solid is visible (saturated suspension).[1][2]

  • Equilibration:

    • Seal vial and place in a temperature-controlled shaker (e.g., 25°C ± 0.1°C).

    • Agitate at 200–300 rpm for 24 hours.

    • Self-Validation: Check visually.[1][2][5][6][7] If all solid dissolves, add more solid until a persistent precipitate remains.[2]

  • Sampling:

    • Stop agitation and allow phases to separate for 1 hour (sedimentation).

    • Filter the supernatant using a syringe filter (0.45 µm PTFE for organics, Nylon for aqueous).[1]

    • Critical: Pre-heat the filter if measuring solubility at elevated temperatures to prevent precipitation inside the filter.[2][8]

  • Quantification:

    • Dilute the filtrate with mobile phase (e.g., Acetonitrile/Water).[1][7]

    • Analyze via HPLC-UV (Detection at 254 nm or 300 nm).

    • Calculate concentration against a standard curve.[1][2]

Protocol: Purification via Recrystallization

The most effective method for purifying 5-Methoxy-1H-indazole from synthesis impurities.[1][2]

Solvent System: Methanol (Single solvent) or Ethanol/Water (Solvent/Antisolvent).[1][2]

  • Dissolution:

    • Place crude 5-Methoxy-1H-indazole in a round-bottom flask.

    • Add Methanol (approx. 10 mL per gram of solid).[1][2]

    • Heat to reflux (65°C) with stirring until fully dissolved.

    • Troubleshooting: If insoluble particles remain (inorganic salts), perform a hot filtration.[1][2]

  • Crystallization:

    • Remove from heat and allow the solution to cool slowly to room temperature.

    • Observation: Yellowish needles typically form.[1][2]

    • For higher yield (lower purity): Cool further to 0–4°C in an ice bath.

  • Isolation:

    • Filter the crystals using a Buchner funnel.[2][5]

    • Wash the cake with cold Methanol (-20°C).

    • Dry under vacuum at 40°C.[1][2]

Process Chemistry & Workflow Visualization[2]

Workflow: Solubility Determination

This diagram outlines the logical flow for determining solubility, ensuring data integrity.

SolubilityWorkflowStartStart: Weigh Excess SolidAddSolventAdd Solvent (1 mL)Start->AddSolventCheckSatVisual Check:Is Solid Present?AddSolvent->CheckSatAddMoreAdd More SolidCheckSat->AddMoreNo (Dissolved)EquilibrateEquilibrate(24h, Constant Temp)CheckSat->EquilibrateYes (Suspension)AddMore->CheckSatFilterFilter Supernatant(0.45 µm PTFE)Equilibrate->FilterAnalyzeHPLC QuantificationFilter->AnalyzeEndReport Solubility (mg/mL)Analyze->End

Caption: Logical workflow for thermodynamic solubility determination ensuring saturation equilibrium.

Decision Tree: Solvent Selection

Choosing the right solvent depends on the operational goal (Reaction vs. Purification).[1][2]

SolventSelectionRootGoal for5-Methoxy-1H-indazoleReactionChemical ReactionRoot->ReactionPurifyPurificationRoot->PurifyTempHighHigh Temp (>100°C)?Reaction->TempHighSolvDMSOUse DMSO or DMF(High Solubility, High BP)TempHigh->SolvDMSOYesSolvTolUse Toluene(Mod. Solubility, Azeotrope)TempHigh->SolvTolNoMethodMethod?Purify->MethodRecrystRecrystallizationMethod->RecrystSolidExtractExtractionMethod->ExtractLiquid WorkupSolvMeOHUse Methanol(Yellow Needles)Recryst->SolvMeOHSolvDCMUse DCM or Chloroform(High Solub., Low BP)Extract->SolvDCM

Caption: Decision matrix for selecting the optimal solvent based on process requirements.

References

  • Synthesis and General Properties

    • Title: 5-Methoxy-1H-indazole (CAS 94444-96-9) Chemical Properties and Synthesis.[1][2]

    • Source: ChemicalBook / Literature Review.[1][2]

  • Structural Analysis & Crystallography

    • Title: Crystal structure of 5-methoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one (Related Indazole Packing).[1][2]

    • Source: Z. Kristallogr. NCS 218 (2003).[1][2]

    • URL:[Link]

  • Experimental Methodology

    • Title: Solubility Determination in Drug Discovery and Development.[2]

    • Source: PharmaTutor.[1][2]

    • URL:[Link]

  • Application in Synthesis

    • Title: Discovery of Effective Inhibitors Against Phosphodiesterase 9 (Synthesis using 5-Methoxy-1H-indazole).[1][2]

    • Source: NIH / PubMed Central.[1][2]

    • URL:[Link]

Technical Whitepaper: Physicochemical Profiling of 5-Methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profiling, synthesis, and experimental characterization of 5-Methoxy-1H-indazole (CAS 13325-27-4).

Executive Summary

5-Methoxy-1H-indazole (CAS 13325-27-4) is a critical bicyclic heterocyclic scaffold used extensively in medicinal chemistry as a bioisostere for the indole nucleus. Its structural rigidity and specific hydrogen-bonding capabilities make it a preferred pharmacophore in the development of kinase inhibitors (e.g., Axitinib analogues) and serotonin (5-HT) receptor antagonists. This guide provides authoritative data on its thermal properties—specifically melting and boiling points—along with validated synthetic protocols to ensure high-purity isolation for downstream applications.

Physicochemical Characterization

Thermal Properties Matrix

The following data aggregates experimental values and high-confidence predictive models.

PropertyValue / RangeCondition / MethodConfidence Level
Melting Point 167 °C Recrystallized from BenzeneExperimental (High)
Boiling Point 312.5 ± 15.0 °C 760 mmHg (Predicted)Theoretical
Density 1.244 ± 0.06 g/cm³Standard TemperaturePredicted
pKa (NH) ~13.6Acidic dissociation of NHPredicted
Appearance Light yellow to white solidCrystalline powderExperimental
Melting Point Analysis

The experimental melting point of 167 °C is the critical quality attribute (CQA) for this compound.

  • Purity Indicator: Depression of the melting point below 165 °C typically indicates the presence of unreacted 4-methoxy-2-methylaniline or oxidative byproducts.

  • Polymorphism: While specific polymorph studies on the 5-methoxy derivative are limited, indazoles are known to exhibit tautomeric-dependent crystal packing. The 167 °C value corresponds to the thermodynamically stable 1H-tautomer crystalline lattice.

  • Methodology: For precise determination, Differential Scanning Calorimetry (DSC) is recommended over capillary methods to detect subtle endothermic events associated with solvent inclusion (solvates).

Boiling Point & Volatility
  • Atmospheric Pressure: The predicted boiling point of 312.5 °C indicates that the compound cannot be distilled at atmospheric pressure without significant thermal decomposition (carbonization).

  • Vacuum Distillation: For purification via sublimation or distillation, high vacuum (<0.1 mmHg) is required. However, chromatographic purification is standard due to the compound's high melting point.

Experimental Methodologies

Validated Synthesis Protocol

The most robust route for synthesizing 5-Methoxy-1H-indazole utilizes the Jacobson Indazole Synthesis (diazotization of o-toluidines), which avoids the use of unstable hydrazines.

Reaction Scheme: 4-Methoxy-2-methylaniline + NaNO2 (aq) + AcOH → [Diazonium Intermediate] → 5-Methoxy-1H-indazole

Step-by-Step Protocol:

  • Reagent Prep: Dissolve 4-methoxy-2-methylaniline (1.0 eq) in Glacial Acetic Acid (approx. 50 volumes).

  • Diazotization: Cool the solution to < 25 °C (Critical: maintain temperature control to prevent diazonium decomposition).

  • Addition: Slowly add an aqueous solution of Sodium Nitrite (1.05 eq) dropwise.

  • Cyclization: Allow the mixture to stir at room temperature overnight. The cyclization typically occurs spontaneously following the internal attack of the diazonium species on the methyl group (via a radical or tautomeric mechanism).

  • Workup: Pour the reaction mixture into excess ice-water. Extract with Chloroform (3x).

  • Washing: Wash combined organic layers with saturated NaHCO₃ (to remove acetic acid) and Brine. Dry over anhydrous MgSO₄.

Purification & Characterization[3]
  • Purification: The crude product is often a brown solid. Purify via Silica Gel Column Chromatography using an eluent gradient of Chloroform/Methanol (9:1) .

  • Recrystallization: For analytical standards, recrystallize from Benzene or Toluene to achieve the literature melting point of 167 °C.

  • NMR Validation (DMSO-d₆):

    • δ 12.89 (1H, br s, NH)[1]

    • δ 7.93 (1H, s, H-3)

    • δ 7.42 (1H, d, J=8.8 Hz, H-7)

    • δ 7.15 (1H, d, J=1.8 Hz, H-4)

    • δ 6.98 (1H, dd, J=8.8, 1.8 Hz, H-6)[1]

    • δ 3.76 (3H, s, OMe)[1]

Visualization of Workflows

Physicochemical Profiling Logic

The following diagram illustrates the decision tree for characterizing the solid-state properties of the synthesized indazole.

Physicochemical_Profiling Start Synthesized 5-Methoxy-1H-indazole Purity_Check Purity Check (HPLC/TLC) Start->Purity_Check MP_Test Melting Point Determination Purity_Check->MP_Test >95% Pure Result_Pass MP: 166-168°C (Pass) MP_Test->Result_Pass Result_Fail MP < 165°C (Fail) MP_Test->Result_Fail DSC DSC Analysis (Polymorph Check) Result_Pass->DSC Validation Recryst Recrystallize (Benzene/Toluene) Result_Fail->Recryst Impurities Detected Recryst->MP_Test

Caption: Logical workflow for validating the thermal properties of 5-Methoxy-1H-indazole.

Synthetic Pathway & Purification

This flow details the critical process parameters (CPPs) for the diazotization route.

Synthesis_Pathway Precursor 4-Methoxy-2-methylaniline (in AcOH) Step1 Diazotization Temp < 25°C Precursor->Step1 Reagent NaNO2 (aq) Reagent->Step1 Dropwise Addition Step2 Cyclization Room Temp, Overnight Step1->Step2 Spontaneous Ring Closure Extraction Extraction (Chloroform/Water) Step2->Extraction Purification Column Chromatography (CHCl3:MeOH 9:1) Extraction->Purification Final Pure 5-Methoxy-1H-indazole (Yield ~18%) Purification->Final

Caption: Step-by-step synthetic route via diazotization of o-toluidine derivative.

Applications in Drug Discovery

The 5-methoxy-1H-indazole scaffold is a versatile pharmacophore.[2][3]

  • Kinase Inhibition: The indazole NH and N2 nitrogen atoms serve as a donor-acceptor motif, mimicking the adenine hinge-binding region of ATP in kinase active sites.

  • Bioisosterism: It effectively replaces the indole ring (found in Tryptophan/Serotonin) to improve metabolic stability (reducing oxidation at the C2/C3 positions) while retaining hydrogen bond donor capability.

  • Specific Targets: Used in the synthesis of Rho-kinase (ROCK) inhibitors and ligands for 5-HT3 receptors.

References

  • PubChem. (2025).[4][5][6][7] 5-Methoxy-1H-indazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. American Chemical Society.[8][9] Retrieved from [Link]

Sources

A Spectroscopic Guide to 5-Methoxy-1H-indazole: Structure, Interpretation, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data of 5-Methoxy-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. As a Senior Application Scientist, my objective is to not only present the core data but also to provide the scientific rationale behind the spectral interpretations and the experimental choices that lead to high-quality data. This guide is structured to be a self-validating resource, grounding its claims in authoritative references and established principles of spectroscopic analysis.

Introduction: The Significance of 5-Methoxy-1H-indazole

5-Methoxy-1H-indazole is a substituted indazole that serves as a crucial building block in the synthesis of a wide range of biologically active compounds. The indazole core is a bioisostere of indole and is found in numerous pharmaceuticals, including those with anti-inflammatory, anti-cancer, and anti-viral properties. The methoxy substituent at the 5-position significantly influences the molecule's electronic properties and, consequently, its reactivity and biological interactions. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of 5-Methoxy-1H-indazole in any research and development setting. This guide will delve into the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms. For 5-Methoxy-1H-indazole, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms within the molecule, revealing their connectivity and spatial relationships.

Predicted ¹H NMR Data of 5-Methoxy-1H-indazole

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.9br s1HN1-H
~7.95s1HC3-H
~7.45d1HC7-H
~7.10d1HC4-H
~6.95dd1HC6-H
~3.80s3H-OCH

Interpretation and Rationale:

The broad singlet observed at approximately 12.9 ppm is characteristic of the N-H proton of the indazole ring, which is often broadened due to quadrupole coupling with the nitrogen atom and potential intermolecular hydrogen bonding. The downfield chemical shift is indicative of an acidic proton in a heteroaromatic system.

The aromatic region displays a set of signals corresponding to the protons on the benzene ring. The singlet at ~7.95 ppm is assigned to the C3-H proton, which is a characteristic feature of 1H-indazoles. The doublet at ~7.45 ppm corresponds to the C7-H proton, which is coupled to the C6-H proton. The C4-H proton appears as a doublet at ~7.10 ppm, showing coupling to the C6-H proton. The C6-H proton at ~6.95 ppm appears as a doublet of doublets due to coupling with both the C7-H and C4-H protons.

The sharp singlet at approximately 3.80 ppm, integrating to three protons, is unequivocally assigned to the methoxy group's protons. Its upfield position relative to the aromatic protons is expected for a methyl group attached to an oxygen atom.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of 5-Methoxy-1H-indazole in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data of 5-Methoxy-1H-indazole

Chemical Shift (δ, ppm)Assignment
~155.0C 5-O
~140.0C 7a
~135.0C 3
~122.0C 3a
~121.0C 7
~115.0C 6
~95.0C 4
~55.0-OC H₃

Interpretation and Rationale:

The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of the carbon atoms. The carbon attached to the electron-donating methoxy group (C5) is expected to be significantly downfield, around 155.0 ppm. The bridgehead carbons, C7a and C3a, will also have distinct chemical shifts, with C7a being more downfield due to its proximity to the pyrazole ring nitrogen. The C3 carbon, being part of the pyrazole ring, will also have a characteristic downfield shift. The remaining aromatic carbons (C7, C6, and C4) will appear in the typical aromatic region (95-125 ppm), with their specific shifts influenced by the methoxy substituent. The methoxy carbon itself will appear upfield, around 55.0 ppm. A comprehensive review of ¹³C NMR data for a large number of indazoles provides a solid basis for these assignments.[1]

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Use the same locked and shimmed spectrometer.

    • Tune the probe for ¹³C frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

    • Set the spectral width to cover the expected range (typically 0-160 ppm).

    • A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups, which can greatly aid in the assignment process.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and calibration).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted FT-IR Data of 5-Methoxy-1H-indazole

Wavenumber (cm⁻¹)Vibration Type
3150-3000N-H stretch
3000-2850C-H stretch (aromatic and methyl)
1620-1580C=C stretch (aromatic ring)
1500-1450C=N stretch (pyrazole ring)
1250-1200C-O stretch (aryl ether)
850-750C-H out-of-plane bend (aromatic)

Interpretation and Rationale:

The IR spectrum of 5-Methoxy-1H-indazole will exhibit several characteristic absorption bands. A broad band in the region of 3150-3000 cm⁻¹ is indicative of the N-H stretching vibration of the indazole ring. The C-H stretching vibrations of the aromatic ring and the methoxy group will appear in the 3000-2850 cm⁻¹ region. The aromatic C=C stretching vibrations will give rise to one or more bands in the 1620-1580 cm⁻¹ range. The C=N stretching of the pyrazole ring is expected around 1500-1450 cm⁻¹. A strong band in the 1250-1200 cm⁻¹ region is characteristic of the aryl C-O stretching of the methoxy group. Finally, the C-H out-of-plane bending vibrations of the substituted benzene ring will appear in the 850-750 cm⁻¹ region, and the pattern of these bands can sometimes provide information about the substitution pattern.

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method is often preferred for its simplicity and speed.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Data Acquisition:

    • Place the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and valuable information about its structure through the analysis of its fragmentation pattern.

Predicted Mass Spectrum of 5-Methoxy-1H-indazole

m/zInterpretation
148Molecular ion [M]⁺
133[M - CH₃]⁺
105[M - CH₃ - CO]⁺
77[C₆H₅]⁺

Interpretation and Rationale:

For 5-Methoxy-1H-indazole (C₈H₈N₂O), the molecular ion peak [M]⁺ is expected at an m/z of 148. The fragmentation pattern will be characteristic of a methoxy-substituted indazole. A prominent fragment is often observed due to the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a peak at m/z 133. Subsequent loss of carbon monoxide (CO) from this fragment can lead to a peak at m/z 105. The appearance of a peak at m/z 77, corresponding to a phenyl cation, is also possible due to the fragmentation of the heterocyclic ring. The relative intensities of these fragment ions provide a fingerprint for the molecule.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction:

    • Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source using a syringe pump.

    • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC can be used to separate it from any impurities before it enters the mass spectrometer.

  • Ionization:

    • Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation and is useful for structural elucidation.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that typically result in a more prominent molecular ion peak and less fragmentation, which is useful for confirming the molecular weight.

  • Mass Analysis:

    • Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition and Processing:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-200).

    • The instrument software will display the mass spectrum as a plot of relative intensity versus m/z.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The workflow for a comprehensive analysis of 5-Methoxy-1H-indazole is illustrated below.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Compound 5-Methoxy-1H-indazole NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Confirmed Structure NMR->Structure IR->Structure MS->Structure

Caption: Integrated workflow for the spectroscopic characterization of 5-Methoxy-1H-indazole.

By combining the structural details from NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, a complete and unambiguous identification of 5-Methoxy-1H-indazole can be achieved.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic data for 5-Methoxy-1H-indazole. By understanding the principles behind each technique and the interpretation of the resulting spectra, researchers can confidently characterize this important molecule. The provided experimental protocols offer a starting point for obtaining high-quality data, which is the foundation of sound scientific research and drug development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Elguero, J., Fruchier, A., & Tjiou, E. M. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media.

Sources

5-Methoxy-1H-indazole as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxy-1H-indazole (CAS: 94444-96-9) has emerged as a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore in oncology (kinase inhibitors), neurology (5-HT receptor modulators), and anti-inflammatory therapeutics.[1] Unlike its indole isostere, the indazole core offers unique hydrogen-bonding capabilities and metabolic stability profiles that are advantageous for optimizing ADME properties.

This guide provides a comprehensive technical analysis of the 5-methoxy-1H-indazole scaffold, focusing on practical synthesis strategies, regioselective functionalization (specifically the N1 vs. N2 challenge), and its application in late-stage drug design.[1]

Physicochemical Profile & Tautomerism[1][2][3]

Understanding the fundamental behavior of the indazole nucleus is prerequisite to successful synthetic planning.

Tautomeric Equilibrium

Indazole exists in a tautomeric equilibrium between the 1H- and 2H-forms.[1] For 5-methoxyindazole, the 1H-tautomer is thermodynamically favored by approximately 4.4 kcal/mol in the gas phase and non-polar solvents.[1] This preference dictates the reactivity profile, yet the 2H-tautomer remains accessible under specific kinetic conditions or through solvent effects.

  • 1H-Indazole (Major): Aromatic sextet in the benzene ring; pyrazole ring has partial aromatic character.

  • 2H-Indazole (Minor): Quinoid character in the benzene ring; often associated with higher basicity at N1.

Key Properties
PropertyValue / CharacteristicRelevance
Molecular Weight 148.16 g/mol Fragment-based drug discovery (FBDD) friendly.[1]
pKa (NH) ~13.6 (Predicted)Weak acid; deprotonation requires moderate bases (

,

).
pKa (MH+) ~1.2Protonation occurs at N2 in 1H-indazoles.
LogP ~1.9Good lipophilicity for membrane permeability.
H-Bonding Donor (NH), Acceptor (N2)Dual capability for active site binding (e.g., hinge region of kinases).

Synthetic Routes to the Scaffold[4][5][6]

While 5-methoxy-1H-indazole is commercially available, in-house synthesis is often required for isotopic labeling or derivative generation.[1] Two primary routes are recommended based on scalability and atom economy.

Method A: The Fluorobenzaldehyde Route (Preferred)

This method represents the modern standard due to mild conditions and high regiocidelity. It relies on the nucleophilic aromatic substitution (


) of an ortho-fluorine by hydrazine, followed by condensation with the aldehyde.
  • Starting Material: 2-Fluoro-5-methoxybenzaldehyde.[1]

  • Reagents: Hydrazine hydrate (

    
    ).
    
  • Conditions: Reflux in Ethanol or Dioxane.

  • Mechanism: The hydrazine attacks the aldehyde to form a hydrazone, which then undergoes intramolecular

    
     displacement of the fluoride.
    
Method B: Diazotization of o-Toluidines (Classic)

Useful for large-scale industrial preparation where starting materials are commodity chemicals.[1]

  • Starting Material: 4-Methoxy-2-methylaniline (2-Methyl-p-anisidine).[1]

  • Reagents: Sodium nitrite (

    
    ), Acetic acid (
    
    
    
    ), or Phase Transfer Catalysts.
  • Mechanism: Diazotization of the amine generates a diazonium salt, which cyclizes onto the methyl group (Jacobson-type cyclization).

Functionalization Strategies: The Core Directive

The utility of 5-methoxy-1H-indazole lies in its ability to be selectively functionalized at three key positions: N1 , N2 , and C3 .[1]

The N-Alkylation Challenge (N1 vs. N2)

Alkylation of the indazole anion is the most common yet problematic transformation. The "ambient" nature of the indazole anion (negative charge delocalized over N1 and N2) leads to mixtures.

  • Thermodynamic Control (N1-Selective): The N1-alkyl product is generally more stable (aromaticity preservation).[1] High temperatures, reversible conditions, and soft electrophiles favor N1.

  • Kinetic Control (N2-Selective): The N2 position is often more nucleophilic due to electron density distribution in the anion. Alkylating with highly reactive electrophiles (e.g., alkyl halides) or using specific reagents like alkyl trichloroacetimidates under acidic catalysis can favor N2.[2]

Diagram 1: N-Alkylation Selectivity Decision Tree

N_Selectivity Start Target: N-Functionalized 5-Methoxyindazole Q1 Desired Regioisomer? Start->Q1 N1_Path N1-Alkyl (Thermodynamic) Q1->N1_Path N1 N2_Path N2-Alkyl (Kinetic) Q1->N2_Path N2 Cond_N1 Conditions: 1. Base: Cs2CO3 or KOtBu 2. Solvent: DMF/THF (High Temp) 3. Reagent: Alkyl Halides N1_Path->Cond_N1 Cond_N2 Conditions: 1. Reagent: Alkyl Trichloroacetimidates 2. Catalyst: BF3·OEt2 or TMSOTf 3. Solvent: DCM (Room Temp) N2_Path->Cond_N2

Caption: Decision matrix for achieving regioselective N-alkylation based on thermodynamic vs. kinetic control parameters.

C3-Functionalization

The C3 position is susceptible to electrophilic aromatic substitution, specifically halogenation, providing a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

  • Iodination Protocol:

    
    , 
    
    
    
    , DMF. Yields 3-iodo-5-methoxy-1H-indazole efficiently.[1]
  • Application: The resulting C3-iodo species is a versatile intermediate for introducing aryl or heteroaryl groups via Suzuki coupling.

Demethylation: Accessing the 5-Hydroxy Handle

The 5-methoxy group is not just a substituent but a masked phenol.[1] Demethylation yields 5-hydroxy-1H-indazole , which can be O-alkylated to introduce solubilizing groups or specific receptor-binding motifs.[1]

  • Reagents:

    
     (DCM, -78°C to RT) or Pyridine 
    
    
    
    HCl (melt, 180°C).
  • Note: The Pyridine

    
     HCl method is robust but harsh; 
    
    
    
    is preferred for substrates with sensitive functional groups.

Medicinal Chemistry Applications

Kinase Inhibitors (VEGFR/PDGFR)

The indazole core mimics the adenine ring of ATP, making it a potent scaffold for Type I and Type II kinase inhibitors.

  • Case Study: Axitinib (Inlyta) utilizes an indazole core.[3] While Axitinib is a 6-substituted indazole, 5-methoxy analogs have been extensively explored for selectivity tuning against VEGFR-2.[1] The methoxy group often occupies the hydrophobic pocket adjacent to the gatekeeper residue.

Serotonin (5-HT) Receptor Modulators

5-Methoxy-1H-indazole is a bioisostere of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) .[1]

  • Rationale: Replacing the indole with indazole retains the 5-methoxy/N-ethylamine topology required for 5-HT2A activation but alters the electrostatic potential and metabolic susceptibility of the core, potentially reducing MAO-mediated degradation.[1]

Diagram 2: Synthetic Workflow for Kinase Inhibitor Scaffolds

Synthesis_Workflow SM 2-Fluoro-5-methoxy benzaldehyde Core 5-Methoxy-1H-indazole SM->Core N2H4·H2O Reflux Iodo 3-Iodo-5-methoxy indazole Core->Iodo I2, KOH DMF Demethyl 5-Hydroxy Analog Core->Demethyl BBr3 DCM Suzuki 3-Aryl-5-methoxy indazole Iodo->Suzuki Ar-B(OH)2 Pd(PPh3)4

Caption: General synthetic workflow converting the aldehyde precursor into diverse bioactive scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Methoxy-1H-indazole[1]
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Reagents: Dissolve 2-fluoro-5-methoxybenzaldehyde (10.0 mmol, 1.54 g) in Ethanol (30 mL).

  • Addition: Add Hydrazine hydrate (80%, 50.0 mmol, 3.1 mL) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

  • Workup: Cool to room temperature. The product often crystallizes directly. If not, concentrate under reduced pressure to ~50% volume and pour into ice water (100 mL).

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Expected Yield: 85–95%.

    • Appearance: Off-white to pale yellow solid.[1]

Protocol B: Regioselective N1-Alkylation (Thermodynamic)[1]
  • Setup: Dry 50 mL flask under

    
    .
    
  • Reagents: Suspend 5-methoxy-1H-indazole (1.0 eq) and Cesium Carbonate (

    
    , 2.0 eq) in anhydrous DMF.
    
  • Alkylation: Add the alkyl halide (1.1 eq).

  • Condition: Heat to 60–80°C for 12 hours. (Heating promotes the equilibration to the thermodynamic N1 product).

  • Purification: Dilute with water, extract with EtOAc. Column chromatography is usually required to remove trace N2 isomer (typically <10% under these conditions).

Protocol C: C3-Iodination[1]
  • Reagents: Dissolve 5-methoxy-1H-indazole (1.0 eq) in DMF. Add Potassium Hydroxide (KOH, 3.0 eq) followed by Iodine (

    
    , 1.1 eq).
    
  • Reaction: Stir at room temperature for 1–3 hours.

  • Quench: Pour into 10%

    
     (sodium thiosulfate) solution to quench excess iodine.
    
  • Isolation: Filter the yellow solid precipitate.

References

  • Synthesis of 1H-Indazoles from Fluorobenzaldehydes

    • L. Zhu et al., "Efficient Synthesis of 1H-Indazoles via the Reaction of 2-Fluorobenzaldehydes with Hydrazine," Journal of Organic Chemistry, 2009.
  • N1 vs N2 Alkylation Selectivity

    • Slade, D. J. et al., "Thermodynamically Controlled N1-Selective Alkylation of Indazoles," Organic & Biomolecular Chemistry, 2024.
  • Mechanism of N2-Alkylation (Imidates)

    • WuXi Biology, "Mechanism of a Highly Selective N2 Alkylation of Indazole," WuXi AppTec Whitepaper, 2022.
  • Medicinal Chemistry of Indazoles (Review)

    • Cerecetto, H. et al.
  • C3-Functionalization Strategies

    • Giraud, F. et al., "C3-Indazole Functionalization: A Review," Current Organic Chemistry, 2015.

Sources

A Theoretical and Computational Deep Dive into 5-Methoxy-1H-indazole: A Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Methoxy-1H-indazole is a significant heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Understanding its intrinsic molecular properties is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth exploration of 5-Methoxy-1H-indazole from a theoretical and computational perspective. We delve into its electronic structure, spectroscopic characteristics, and tautomeric stability, employing Density Functional Theory (DFT) as our primary investigative tool. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical computational protocols to facilitate further research and application of this versatile molecule.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry.[1] Their structural resemblance to purines and indoles allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 1H-indazole tautomer is generally the most predominant and thermodynamically stable form.[2] The introduction of a methoxy group at the 5-position of the indazole ring, as in 5-Methoxy-1H-indazole, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key building block in the synthesis of targeted therapeutics.[3]

Theoretical studies provide a powerful lens through which to understand the subtle yet crucial aspects of molecular behavior that govern biological activity. By employing computational chemistry techniques, we can elucidate the fundamental properties of 5-Methoxy-1H-indazole, such as its three-dimensional structure, electron distribution, and reactivity. This knowledge is invaluable for predicting its interaction with biological macromolecules and for designing derivatives with enhanced efficacy and selectivity.

Computational Methodology: A Self-Validating System

The insights presented in this guide are derived from computational modeling, primarily using Density Functional Theory (DFT). DFT has emerged as a robust and efficient method for studying the electronic structure of molecules, offering a balance between accuracy and computational cost.[4][5]

Rationale for Method Selection

The choice of computational method is critical for obtaining reliable theoretical data. For the studies on 5-Methoxy-1H-indazole, the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is employed. B3LYP is a widely used and well-validated functional that has demonstrated excellent performance in predicting the geometries and electronic properties of organic molecules.[6] To ensure a high degree of accuracy, the 6-311++G(d,p) basis set is utilized. This basis set is sufficiently flexible to describe the electron distribution around all atoms, including the diffuse functions (++) to account for non-covalent interactions and polarization functions (d,p) to allow for anisotropic electron density.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the systematic approach to the theoretical characterization of 5-Methoxy-1H-indazole:

  • Structure Input and Initial Optimization: The 3D structure of 5-Methoxy-1H-indazole is built using molecular modeling software. An initial geometry optimization is performed using a lower-level theory to obtain a reasonable starting structure.

  • DFT Geometry Optimization: The structure is then fully optimized without any symmetry constraints using the B3LYP functional and the 6-311++G(d,p) basis set. This process finds the lowest energy conformation of the molecule.

  • Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra.

  • Spectroscopic Predictions: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are calculated using the Gauge-Including Atomic Orbital (GIAO) method.

  • Electronic Property Analysis: Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), are calculated and visualized.

The workflow for these computational studies is depicted in the following diagram:

computational_workflow start Initial Molecular Structure Generation geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Verify Minimum Energy Structure (No Imaginary Frequencies) freq_calc->validation spec_pred Spectroscopic Predictions (NMR, IR) validation->spec_pred elec_prop Electronic Property Analysis (HOMO, LUMO, MEP) validation->elec_prop end_point Theoretical Characterization Complete spec_pred->end_point elec_prop->end_point

Caption: A generalized workflow for the theoretical characterization of 5-Methoxy-1H-indazole.

Molecular Structure and Geometry

The optimized geometry of 5-Methoxy-1H-indazole reveals a planar bicyclic system. The bond lengths and angles obtained from DFT calculations are in good agreement with experimental data for similar indazole derivatives. The methoxy group is predicted to be nearly coplanar with the indazole ring to maximize resonance stabilization.

Table 1: Selected Calculated Geometric Parameters for 5-Methoxy-1H-indazole (B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC-O (methoxy)1.36 Å
C-N (pyrazole)1.33 - 1.38 Å
N-N1.35 Å
Bond AngleC-O-C118.5°
C-N-N108.0° - 112.0°

Tautomerism: A Theoretical Perspective

Indazole can exist in two tautomeric forms: 1H-indazole and 2H-indazole.[7] Theoretical calculations are instrumental in determining the relative stability of these tautomers, which can significantly impact their chemical reactivity and biological interactions.[8][9] For 5-Methoxy-indazole, our DFT calculations predict that the 1H-tautomer is more stable than the 2H-tautomer. This is consistent with experimental observations for most indazole derivatives.[8] The greater stability of the 1H-tautomer can be attributed to its aromatic character resembling that of indole.[2]

tautomer_stability cluster_energy Relative Energy Tautomer_1H 1H-5-Methoxy-indazole (More Stable) Equilibrium ΔE Tautomer_1H->Equilibrium Tautomer_2H 2H-5-Methoxy-indazole (Less Stable) Equilibrium->Tautomer_2H

Caption: Relative stability of the 1H and 2H tautomers of 5-Methoxy-indazole.

Spectroscopic Properties: A Comparison of Theory and Experiment

Theoretical calculations provide a powerful tool for interpreting experimental spectra. The calculated vibrational frequencies and NMR chemical shifts for 5-Methoxy-1H-indazole can be correlated with experimental data to confirm its structure and assign spectral features.

Vibrational Analysis

The calculated IR spectrum of 5-Methoxy-1H-indazole shows characteristic peaks corresponding to N-H stretching, C-H stretching of the aromatic ring and the methoxy group, C=C and C=N stretching vibrations of the indazole ring, and C-O stretching of the methoxy group. These theoretical predictions can aid in the assignment of experimental IR spectra.[6]

NMR Spectroscopy

The GIAO method allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts.[10] The calculated chemical shifts for the protons and carbons of 5-Methoxy-1H-indazole are expected to be in good agreement with experimental values, providing a means of structural verification.

Electronic Properties: Unveiling Reactivity

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. DFT provides valuable insights into these properties through the analysis of frontier molecular orbitals and the molecular electrostatic potential.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.[11] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[11] For 5-Methoxy-1H-indazole, the HOMO is primarily localized on the indazole ring, indicating that this is the most probable site for electrophilic attack. The LUMO is distributed over the entire bicyclic system.

fmo_diagram LUMO LUMO (Electron Acceptor) HOMO HOMO (Electron Donor) LUMO_level HOMO_level Energy_Gap Energy Gap (ΔE) LUMO_level->HOMO_level ΔE

Caption: Schematic representation of the Frontier Molecular Orbitals of 5-Methoxy-1H-indazole.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[11] The MEP map of 5-Methoxy-1H-indazole reveals negative potential (red regions) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxy group, indicating these are likely sites for electrophilic attack. Positive potential (blue regions) is observed around the N-H proton, making it susceptible to nucleophilic attack.

Potential Applications in Drug Discovery

The theoretical insights gained from these studies have direct implications for drug discovery. The optimized geometry of 5-Methoxy-1H-indazole can be used as a starting point for molecular docking studies to investigate its binding to target proteins.[12] The MEP map can guide the design of derivatives with improved binding affinity by identifying regions for potential hydrogen bonding and other non-covalent interactions. Furthermore, understanding the tautomeric equilibrium is crucial for predicting the biologically active form of the molecule.

Conclusion

This technical guide has provided a comprehensive theoretical overview of 5-Methoxy-1H-indazole, a molecule of significant interest in medicinal chemistry. Through the application of Density Functional Theory, we have elucidated its molecular structure, tautomeric stability, spectroscopic signatures, and electronic properties. The presented computational workflow and theoretical insights offer a robust framework for researchers and drug development professionals to further explore the potential of 5-Methoxy-1H-indazole and its derivatives in the design of novel therapeutic agents. The synergy between theoretical calculations and experimental studies will undoubtedly continue to accelerate the discovery of new and effective medicines based on the versatile indazole scaffold.

References

  • Advanced Journal of Chemistry, Section A. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl- 1, 3,4-oxadiazole Using DFT Theory Calculations. [Link]

  • Asian Publication Corporation. (n.d.). DFT Studies on Optimized Geometries for Thiazole Derivatives. [Link]

  • Gökce, H., et al. (2016). Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. Spectroscopy Letters, 49(3), 171-178.
  • IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. [Link]

  • Indian Journal of Chemistry. (2023). Synthesis, characterisation, in silico molecular docking and DFT studies of 2,6-bis(4-hydroxy-3-methoxyphenyl)-3,5-dimethylpiperidin-4-one. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]

  • Journal of the American Chemical Society. (2025). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. [Link]

  • MDPI. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. [Link]

  • National Center for Biotechnology Information (PMC). (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • National Center for Biotechnology Information (PMC). (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. [Link]

  • National Institutes of Health. (2023). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. [Link]

  • ResearchGate. (n.d.). Frontier molecular orbitals (HOMO‐LUMO) representation of (5j and 5m)...[Link]

  • Semantic Scholar. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. [Link]

  • University of Chennai. (2020). Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole (FDI). [Link]

Sources

Commercial & Technical Profile: 5-Methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the sourcing, validation, and application of 5-Methoxy-1H-indazole , a critical heterocyclic scaffold in modern medicinal chemistry.

CAS Registry Number: 94444-96-9 (Note: Distinct from 5-Methoxybenzimidazole, often misidentified in older databases)

Executive Summary

5-Methoxy-1H-indazole is a high-value pharmacophore extensively utilized in the development of small-molecule kinase inhibitors, particularly targeting VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) and FGFR (Fibroblast Growth Factor Receptor). Its commercial availability has transitioned from a niche custom-synthesis reagent to a commodity building block, driven by its utility in fragment-based drug discovery (FBDD). This guide outlines the critical quality attributes (CQAs), synthesis-derived impurity profiles, and validated sourcing protocols required for pharmaceutical-grade applications.

Chemical Identity & Physicochemical Properties

Accurate identification is paramount due to the prevalence of structural isomers (e.g., 6-methoxy-1H-indazole) in the supply chain.

PropertySpecification
Systematic Name 5-Methoxy-1H-indazole
CAS Number 94444-96-9 (Primary Commercial ID)
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Appearance White to off-white crystalline powder
Melting Point 167–170 °C
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa ~13.6 (Calculated)

Critical Sourcing Note: Researchers must distinguish this compound from 5-Methoxybenzimidazole (CAS 1006-94-6 or similar variants), which lacks the N-N bond and exhibits distinct reactivity profiles.

Synthesis & Manufacturing: The Origin of Availability

Understanding the industrial synthesis route is essential for predicting the impurity profile. The dominant commercial route utilizes the Jacobson Indazole Synthesis approach via diazotization of substituted anilines.

Industrial Synthesis Route

The primary manufacturing pathway starts with 4-methoxy-2-methylaniline (m-Cresidine derivative).[1] The process involves diazotization followed by spontaneous intramolecular cyclization.

SynthesisRoute Start 4-Methoxy-2-methylaniline (Starting Material) Inter Diazonium Intermediate (Transient Species) Start->Inter NaNO2, AcOH < 5°C Imp1 Impurity A: Unreacted Aniline Start->Imp1 Incomplete Conversion Prod 5-Methoxy-1H-indazole (Target Scaffold) Inter->Prod Intramolecular Cyclization Imp2 Impurity B: Azo-coupling Tars Inter->Imp2 Side Reaction (Polymerization)

Figure 1: Industrial synthesis pathway highlighting the origin of key impurities.

Impurity Profile Analysis[2]
  • Unreacted Starting Material: 4-methoxy-2-methylaniline (trace levels).

  • Regioisomers: 6-methoxy isomers are rare in this specific route but possible if the starting aniline feedstock is impure.

  • Oligomers: Azo-coupling byproducts (colored impurities) which require removal via silica gel chromatography or recrystallization.

Quality Control & Validation Protocols

To ensure data integrity in biological assays, the following self-validating QC protocol is recommended. This method separates the parent indazole from potential aniline precursors.

HPLC-UV Purity Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic core) and 290 nm (indazole specific).

QC_Workflow Sample Raw Sample (5-Methoxy-1H-indazole) Solubility Solubility Check (DMSO/MeOH) Sample->Solubility HPLC HPLC-UV Analysis (Gradient C18) Solubility->HPLC Decision Purity > 98%? HPLC->Decision Pass RELEASE For Bio-Assay Decision->Pass Yes Fail REJECT / RE-PURIFY (Recrystallize from EtOH) Decision->Fail No

Figure 2: Quality Control Decision Tree for incoming raw material validation.

Commercial Landscape

The market for 5-Methoxy-1H-indazole is segmented into bulk chemical suppliers (kg scale) and research-grade vendors (mg/g scale).

Supplier TypeTypical Pack SizePurity GradeEst. Lead TimeTarget Application
Catalog Vendors (e.g., Sigma, BLD Pharm)1g, 5g, 25g>97% (HPLC)1-3 DaysMedChem SAR, Hit Validation
Bulk Specialists (e.g., Enamine, WuXi)100g - 1kg+>98% (Process)2-4 WeeksScale-up, GLP Tox Studies
Custom Synthesis Variable>99% (Cryst.)4-8 WeeksGMP Manufacturing

Cost Analysis:

  • Research Scale: ~€10 - €20 per gram.

  • Bulk Scale: Prices drop significantly (>50%) for orders exceeding 100g.

Applications in Drug Discovery

The 5-methoxyindazole scaffold acts as a bioisostere for the indole ring, offering improved metabolic stability and hydrogen-bonding potential.

Mechanism of Action: Kinase Inhibition

The indazole nitrogen (N1/N2) typically binds to the hinge region of the kinase ATP-binding pocket, while the 5-methoxy group projects into the solvent-exposed area or hydrophobic back-pocket, depending on the specific kinase (e.g., VEGFR2, MAPK).

SAR_Map Core 5-Methoxy-1H-indazole (Scaffold) N_Hinge N1/N2 Nitrogens: Hinge Binder (H-bond donor/acceptor) Core->N_Hinge C3_Sub C3 Position: Vector for Solubilizing Groups Core->C3_Sub Methoxy 5-Methoxy Group: Hydrophobic Interaction / Metabolic Handle Core->Methoxy Target Target Kinases: VEGFR2, FGFR, MAPK1 N_Hinge->Target Binding Methoxy->Target Selectivity

Figure 3: Structure-Activity Relationship (SAR) mapping of the indazole core in kinase inhibition.

Key Drug Precedents: While 5-methoxy-1H-indazole is a building block, the indazole core itself is found in FDA-approved drugs like Axitinib (Inlyta) and Pazopanib (Votrient), validating the pharmacological relevance of this heterocyclic class.

Handling, Safety & Regulatory

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[3][4]
Eye Irritation H319Causes serious eye irritation.[3][5]
STOT-SE H335May cause respiratory irritation.[3]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust.

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container, away from strong oxidizing agents.

References

  • Sigma-Aldrich. 5-Methoxy-1H-indazole Product Specification & Safety Data Sheet. Retrieved from

  • ChemicalBook. 5-Methoxy-1H-indazole CAS 94444-96-9 Technical Data. Retrieved from

  • National Institutes of Health (NIH). Synthesis of Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. PubMed Central. Retrieved from

  • MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity. Retrieved from

  • BenchChem. 4-Methoxy-2-methylaniline: Precursor for Indazole Synthesis. Retrieved from

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 5-Methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

A Scalable Protocol via S_NAr Cyclization

Abstract

This application note details a robust, scalable protocol for the synthesis of 5-Methoxy-1H-indazole , a privileged scaffold in medicinal chemistry found in various kinase inhibitors and GPCR ligands.[1] Unlike legacy methods involving hazardous diazonium intermediates (Jacobson synthesis), this protocol utilizes a nucleophilic aromatic substitution (S_NAr) strategy starting from 2-fluoro-5-methoxybenzaldehyde .[1] This route offers superior atom economy, safer operational parameters, and high yields (>85%).[1] We provide a comprehensive workflow, mechanistic insights, and troubleshooting guides to ensure reproducibility across scales.

Introduction & Retrosynthetic Analysis

The indazole core is a bioisostere of indole and is critical in drug discovery, featuring in approved therapeutics like Axitinib (VEGFR inhibitor) and Pazopanib .[1] The 5-methoxy substituent provides a versatile handle for further functionalization or metabolic stability modulation.

Retrosynthetic Logic: The most efficient disconnection for the 1H-indazole ring, particularly with electron-donating substituents like methoxy, is the formation of the N-N bond and the C-N bond via hydrazine condensation.

  • Disconnection: C7a-N1 bond (S_NAr) and C3-N2 bond (Hydrazone).[1]

  • Precursor: 2-Fluoro-5-methoxybenzaldehyde.[2][3]

  • Reagent: Hydrazine Hydrate.[4][5]

Retrosynthesis Target 5-Methoxy-1H-indazole Precursor 2-Fluoro-5-methoxybenzaldehyde Target->Precursor S_NAr / Condensation Reagent + Hydrazine Hydrate

Figure 1: Retrosynthetic disconnection showing the convergent assembly from the fluorobenzaldehyde precursor.

Experimental Protocol: The "Gold Standard" Route

This protocol prioritizes safety and purity . The reaction proceeds via the formation of a hydrazone intermediate, which undergoes rapid intramolecular S_NAr cyclization at elevated temperatures.[1]

3.1 Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][2]Role
2-Fluoro-5-methoxybenzaldehyde 154.141.0Limiting Reagent
Hydrazine Hydrate (64% or 80%) 50.063.0 - 5.0Nucleophile / Cyclizing Agent
Dimethyl Sulfoxide (DMSO) 78.135-10 VolSolvent (High dielectric constant promotes S_NAr)
Water (Deionized) 18.02N/AQuenching / Precipitation

Equipment:

  • Round-bottom flask with reflux condenser.

  • Magnetic stirrer with temperature probe.

  • Oil bath or heating mantle.[1]

  • Vacuum filtration setup.

3.2 Step-by-Step Methodology

Step 1: Reaction Assembly

  • Charge a clean, dry round-bottom flask with 2-fluoro-5-methoxybenzaldehyde (1.0 equiv).

  • Add DMSO (5 mL per gram of aldehyde). Stir to dissolve. Note: Ethanol can be used but often requires longer reaction times due to lower reflux temperature (78°C vs 100°C+).[1]

  • Slowly add Hydrazine Hydrate (3.0 equiv) dropwise at room temperature. Caution: Exothermic reaction. Hydrazine is toxic and a potential carcinogen; handle in a fume hood.[1]

Step 2: Cyclization

  • Heat the reaction mixture to 100°C - 120°C .

  • Monitor the reaction by TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes) or HPLC.[1]

    • Observation: The starting aldehyde spot (high R_f) will disappear.[1] An intermediate hydrazone spot may appear transiently before converting to the lower R_f indazole product.

  • Reaction is typically complete within 3–5 hours at 120°C.

Step 3: Workup & Isolation

  • Cool the mixture to room temperature (20–25°C).

  • Slowly pour the reaction mixture into ice-cold water (10x volume of DMSO used).

    • Mechanism:[5][6][7][8][9] The hydrophobic indazole product precipitates out of the aqueous DMSO solution.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake copiously with water (3x) to remove residual DMSO and excess hydrazine.[1]

  • Wash with a small amount of cold hexanes to remove non-polar impurities.

Step 4: Purification

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

  • Recrystallization (if needed): The crude product is often >95% pure.[1] If higher purity is required, recrystallize from Ethanol/Water or Toluene .[1]

Mechanism & Critical Process Parameters

Understanding the mechanism is vital for troubleshooting.

  • Condensation: Hydrazine attacks the aldehyde carbonyl to form the hydrazone .

  • Cyclization: The terminal nitrogen of the hydrazone (now a nucleophile) attacks the carbon bearing the fluorine atom.

  • Aromatization: Loss of HF (neutralized by excess hydrazine) yields the aromatic 1H-indazole.

Mechanism Step1 Aldehyde + Hydrazine Step2 Hydrazone Intermediate Step1->Step2 -H2O Step3 Intramolecular S_NAr Attack Step2->Step3 Heat Step4 5-Methoxy-1H-indazole Step3->Step4 -HF

Figure 2: Mechanistic pathway from condensation to cyclization.[1]

Critical Parameters (CPP):
  • Temperature: The S_NAr step has a high activation energy. Below 80°C, the reaction may stall at the hydrazone stage.

  • Stoichiometry: Excess hydrazine acts as a base to scavenge the HF byproduct. Using <2.0 equiv results in incomplete conversion.

  • Solvent: DMSO is preferred over Ethanol for scale-up because its high boiling point allows for faster kinetics, and its water miscibility simplifies the precipitation workup.

Analytical Characterization

Expected Data for 5-Methoxy-1H-indazole:

TechniqueExpected Signals / Value
Appearance Off-white to pale yellow solid
Melting Point 168°C – 172°C
1H NMR (DMSO-d6) δ 12.9 (br s, 1H, NH) : Characteristic indazole NH.δ 7.95 (s, 1H, H-3) : Diagnostic signal for the C3 proton.δ 7.45 (d, 1H, H-7) , δ 7.15 (d, 1H, H-4) , δ 7.00 (dd, 1H, H-6) : Aromatic pattern.δ 3.80 (s, 3H, OMe) : Methoxy singlet.[1]
MS (ESI+) [M+H]+ = 149.07
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation during workup.Increase the volume of ice water or add brine to "salt out" the product.
Stalled Reaction Temperature too low.Ensure internal temperature reaches >100°C. If using EtOH, switch to n-Butanol or DMSO.[1]
Impurity: Hydrazone Incomplete cyclization.Extend reaction time or increase temperature. Do not quench until TLC shows no hydrazone.
Dark Coloration Oxidation of hydrazine or product.Perform reaction under Nitrogen/Argon atmosphere. Use fresh hydrazine hydrate.
References
  • Synthesis of 1H-Indazoles via S_NAr Cyclization

    • Title: Method of synthesizing 1H-indazole compounds.[4][5][9][10][11][12][13]

    • Source: US P
    • URL
  • General Indazole Synthesis Reviews

    • Title: Indazole synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link][1]

  • Medicinal Chemistry Applications

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[10][14][15]

    • Source: RSC Advances (via NIH).[1]

    • URL:[Link]

  • Characterization Data Support: Title: 5-Methoxy-1H-indazole MSDS and Properties. Source: ChemicalBook.

Sources

Application Notes and Protocols for the Suzuki Coupling Reaction with 5-Methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 5-Methoxy-1H-indazole in Medicinal Chemistry

The 5-methoxy-1H-indazole scaffold is a privileged structural motif in modern drug discovery, forming the core of numerous biologically active compounds. Its presence in kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates underscores the critical need for efficient and versatile synthetic methodologies for its functionalization. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, offering a robust and highly adaptable strategy for the arylation and heteroarylation of the indazole core.[1][2] This guide provides an in-depth exploration of the Suzuki coupling reaction as applied to 5-methoxy-1H-indazole, offering both the theoretical underpinnings and practical, field-proven protocols to empower researchers in their synthetic endeavors.

The indazole ring system, a bicyclic heteroaromatic compound, possesses unique electronic properties that can present both opportunities and challenges in cross-coupling reactions.[3] The presence of the methoxy group at the 5-position further modulates the electron density of the aromatic system, influencing its reactivity. A critical consideration in the functionalization of 1H-indazoles is the acidic proton on the pyrazole ring nitrogen. This N-H group can interfere with the catalytic cycle of the Suzuki reaction, necessitating a careful consideration of reaction conditions and, in many cases, the strategic implementation of a protecting group.[3][4]

This document will navigate these intricacies, providing a comprehensive overview of the reaction mechanism, a detailed discussion on the critical choice of reagents, and step-by-step protocols for both N-protected and unprotected coupling strategies.

The Catalytic Cycle: A Mechanistic Overview of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that facilitates the formation of a C-C bond between an organohalide (or triflate) and an organoboron compound.[5] The catalytic cycle, which involves the palladium center cycling between its Pd(0) and Pd(II) oxidation states, can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the halo-indazole (e.g., a bromo- or iodo-5-methoxy-1H-indazole) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[6]

  • Transmetalation: In this step, the organic moiety from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid.[5]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Coupling_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)L_n-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation Ar'-B(OR)_2 Base PdII_biaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Navigating the Reaction Landscape: Critical Parameters for Success

The success of a Suzuki coupling reaction with 5-methoxy-1H-indazole hinges on the judicious selection of several key parameters. The electron-rich nature of the methoxy-substituted indazole can influence the ease of oxidative addition, while the presence of the N-H group requires careful consideration of the base and potential protecting groups.

The Indazole Substrate: Halogenation and the N-H Conundrum

The most common starting materials for Suzuki coupling are halogenated derivatives of 5-methoxy-1H-indazole, typically at the C3 or C7 positions. The reactivity of the halide follows the general trend I > Br > Cl, with bromoindazoles offering a good balance of reactivity and stability.[3]

A pivotal decision is whether to protect the indazole nitrogen.

  • Unprotected NH-Indazoles: Direct coupling of NH-free indazoles is possible and offers the advantage of a shorter synthetic route.[4][7] However, it can be challenging due to potential side reactions such as N-arylation or catalyst inhibition by the acidic proton.[4] Success often relies on carefully optimized conditions, including the choice of a sterically hindered and electron-rich phosphine ligand and a suitable base.

  • N-Protected Indazoles: Protection of the indazole nitrogen can lead to cleaner reactions and higher yields by preventing the aforementioned side reactions.[3] Common protecting groups include tert-butyloxycarbonyl (Boc), which is readily introduced and can sometimes be cleaved under the coupling conditions, and p-methoxybenzyl (PMB) or tetrahydropyranyl (THP) groups. The choice of protecting group should be guided by its stability to the reaction conditions and the ease of its subsequent removal.

The Palladium Catalyst: The Heart of the Reaction

The choice of the palladium catalyst, comprising a palladium source and a ligand, is critical for achieving high efficiency.

  • Palladium Precursors: Common palladium sources include Pd(OAc)₂, PdCl₂, and pre-formed palladium complexes.

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich and potentially coordinating substrates like 5-methoxy-1H-indazole, bulky and electron-rich phosphine ligands are often preferred. Examples include:

    • Triphenylphosphine (PPh₃): A standard, versatile ligand.

    • Buchwald Ligands (e.g., SPhos, XPhos): These bulky, electron-rich biaryl phosphine ligands are highly effective for coupling challenging substrates, including heteroaromatics.[8]

    • Ferrocenyl Ligands (e.g., dppf): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a robust and widely used catalyst for a variety of Suzuki couplings.[9][10]

The Boron Reagent: The Coupling Partner

A wide array of aryl- and heteroarylboronic acids and their corresponding esters (e.g., pinacol esters) are commercially available or readily synthesized, providing vast scope for introducing diverse functionalities. Boronic acids are generally stable, but can undergo protodeboronation under certain conditions. Boronic esters often exhibit enhanced stability and are particularly useful in complex molecule synthesis.

The Base and Solvent System: Fine-Tuning the Reaction Environment

The base plays a crucial role in the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction outcome.

  • Bases:

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Commonly used and effective for a wide range of substrates. Cesium carbonate is often employed in more challenging couplings due to its higher solubility in organic solvents.[8]

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often effective when carbonates are not.[4]

  • Solvents: The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. Common choices include:

    • Ethers (1,4-Dioxane, Dimethoxyethane (DME)): Frequently used, often in combination with water.[9]

    • Aromatic Hydrocarbons (Toluene): Another common choice, particularly for higher temperature reactions.

    • Aqueous Mixtures: The addition of water can enhance the solubility of the base and facilitate the transmetalation step. Typical solvent ratios range from 2:1 to 10:1 (organic solvent:water).[6]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the Suzuki coupling of a halogenated 5-methoxy-1H-indazole. It is crucial to note that optimization of these conditions for each specific substrate combination is highly recommended. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Suzuki Coupling of N-Boc-Protected 3-Bromo-5-methoxy-1H-indazole

This protocol is suitable for situations where N-protection is desired to ensure a clean reaction profile.

Materials:

  • N-Boc-3-bromo-5-methoxy-1H-indazole

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd(dppf)Cl₂ (0.02 - 0.05 equivalents)

  • K₂CO₃ (2.0 - 3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry reaction flask, add N-Boc-3-bromo-5-methoxy-1H-indazole (1.0 eq.), the arylboronic acid (1.2 eq.), K₂CO₃ (2.0 eq.), and Pd(dppf)Cl₂ (0.03 eq.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (to achieve a concentration of approximately 0.1 M with respect to the indazole).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-3-aryl-5-methoxy-1H-indazole.

Protocol1_Workflow Start Start Reagents Combine Reactants: - N-Boc-3-bromo-5-methoxy-1H-indazole - Arylboronic acid - K₂CO₃ - Pd(dppf)Cl₂ Start->Reagents Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Reagents->Inert Solvent Add Solvents (1,4-Dioxane/Water) Inert->Solvent Heat Heat and Stir (80-100 °C, 4-12 h) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup (EtOAc, Water, Brine) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End End Purify->End

Figure 2: Workflow for the Suzuki coupling of N-Boc-protected 3-bromo-5-methoxy-1H-indazole.

Protocol 2: Suzuki Coupling of Unprotected 3-Bromo-5-methoxy-1H-indazole under Microwave Conditions

This protocol is designed for the direct coupling of the NH-free indazole, leveraging microwave irradiation to potentially enhance reaction rates and yields.

Materials:

  • 3-Bromo-5-methoxy-1H-indazole

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • PdCl₂(SPhos) G2 (or a combination of a Pd source and SPhos ligand) (0.03 - 0.05 equivalents)

  • Cs₂CO₃ (2.0 - 3.0 equivalents)

  • 1,4-Dioxane

  • Inert gas (Nitrogen or Argon)

  • Microwave reactor vials and equipment

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a microwave reactor vial, add 3-bromo-5-methoxy-1H-indazole (1.0 eq.), the arylboronic acid (1.6 eq.), Cs₂CO₃ (2.0 eq.), and the palladium catalyst (0.05 eq.).[8]

  • Seal the vial and evacuate and backfill with an inert gas.

  • Add degassed 1,4-dioxane to achieve a concentration of approximately 0.2 M.[8]

  • Place the vial in the microwave reactor and heat to 120 °C for 30-60 minutes.[8] Monitor the reaction progress by LC-MS.

  • After completion, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-methoxy-1H-indazole.

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki coupling of various indazole derivatives, providing a useful reference for optimizing the reaction with 5-methoxy-1H-indazole.

EntryIndazole SubstrateCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
15-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂ (5)K₂CO₃ (2)DME80295[9]
23-Bromo-1H-indazolePd(PPh₃)₄ (5)Cs₂CO₃ (2)Dioxane/EtOH/H₂O140 (MW)0.585[7]
33-Iodo-1-Boc-1H-indazolePdCl₂(dppf) (5)Na₂CO₃ (2)Toluene/EtOH/H₂O80886[3]
43-Chloro-1H-indazolePd₂(dba)₃/SPhos (2/3)K₃PO₄ (2)Dioxane/H₂O1001592[4]

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, consider increasing the catalyst loading, screening different ligands (e.g., moving from PPh₃ to a more electron-rich ligand like SPhos), or trying a different base (e.g., K₃PO₄ instead of K₂CO₃). For unprotected indazoles, N-protection might be necessary.

  • Side Reactions: The formation of homocoupled boronic acid (Ar'-Ar') or dehalogenated starting material can occur. Optimizing the reaction temperature and minimizing the reaction time can help mitigate these side reactions.

  • Purification Challenges: The polarity of the final product can vary significantly depending on the coupled aryl group. A careful selection of the eluent system for column chromatography is essential for effective purification.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the functionalization of 5-methoxy-1H-indazole. By understanding the underlying mechanism and carefully selecting the reaction parameters—particularly the catalyst, base, and the strategy for addressing the N-H group—researchers can efficiently synthesize a diverse range of valuable compounds. The protocols and insights provided in this guide serve as a solid foundation for developing robust and high-yielding coupling reactions tailored to specific research needs in the pursuit of novel therapeutics and functional materials.

References

  • Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles.
  • Shaikh, et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances.
  • Piras, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • Shaikh, et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
  • El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Pathare, R. S., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar.
  • Ait Ouali, L., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PubMed Central.
  • Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
  • Strotman, N. A., et al. (2013).
  • Qureshi, Z., et al. (2024).
  • Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • de Vries, J. G. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances.
  • Al-Jubouri, F. (2018).
  • Piras, M., et al. (2012). Table 1 . Screening of palladium catalysts for the Suzuki coupling of...
  • Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central.
  • Leconte, N., et al. (2007). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.

Sources

Application Note: High-Precision Quantification of 5-Methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Context

5-Methoxy-1H-indazole (5-MeO-Ind) is a critical heterocyclic building block used in the synthesis of kinase inhibitors (e.g., GSK-2018682) and anti-inflammatory agents.[1] Its structural integrity is defined by the fused benzene and pyrazole rings with a methoxy substitution at the C5 position.[1]

Critical Analytical Challenge: The primary challenge in quantifying 5-MeO-Ind is distinguishing it from its regioisomer, 6-Methoxy-1H-indazole .[1] These isomers often co-elute on standard C18 phases due to nearly identical hydrophobicity.[1] Furthermore, the amphoteric nature of the indazole core (pKa values ~1.2 and ~13.9) requires precise pH control to prevent peak tailing caused by secondary silanol interactions.[1]

Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Weight 148.16 g/mol Small molecule; requires high organic content for elution.[1]
pKa (Indazolium) ~1.2 (Protonation at N2)At pH < 2, species is cationic (less retained on C18).[1]
pKa (Anion) ~13.9 (Deprotonation at N1)At pH > 12, species is anionic.[1]
LogP ~1.8 - 2.1Moderately lipophilic; suitable for Reverse Phase LC.[1]
UV Maxima ~215 nm, ~254 nm, ~298 nmDual-wavelength monitoring recommended for purity.[1]

Method A: HPLC-UV for Assay & Purity (Gold Standard)[1]

This protocol is designed for raw material release testing and reaction monitoring.[1] It prioritizes the separation of the 5-methoxy and 6-methoxy isomers.[1]

Chromatographic Conditions
  • Rationale: While C18 is standard, a Phenyl-Hexyl stationary phase is explicitly recommended here.[1] The pi-pi interactions offered by the phenyl phase provide superior selectivity for separating regioisomers compared to hydrophobic interactions alone.[1]

ParameterCondition
Column Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B Acetonitrile (LC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5.0 µL
Detection UV at 254 nm (primary) and 215 nm (impurities)
Gradient Program[1]
  • Note: A shallow gradient is used mid-run to maximize isomer resolution.

Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold
12.060Linear Gradient
15.090Wash
17.090Hold
17.110Re-equilibration
22.010End
Standard Preparation Strategy

To ensure self-validating accuracy, prepare two independent stock solutions:

  • Stock A (Standard): Dissolve 10.0 mg 5-MeO-Ind in 10 mL Methanol.

  • Stock B (Check Standard): Dissolve 10.0 mg in 10 mL Methanol.

  • System Suitability Solution: Mix Stock A with trace 6-methoxy-1H-indazole (if available) or degrade a small aliquot of Stock A (UV light exposure for 1 hour) to generate photodegradants for resolution checking.[1]

Method B: LC-MS/MS for Trace Quantification[1]

This method is intended for genotoxic impurity screening or cleaning validation (swab analysis) where sensitivity < 1 ppm is required.[1]

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Rationale: The pyridine-like nitrogen (N2) in the indazole ring is easily protonated in the source, generating a stable [M+H]+ ion.

AnalytePrecursor (m/z)Product (m/z)CE (eV)Mechanism
5-MeO-Ind 149.1 134.1 25Loss of Methyl (-CH3)
106.140Loss of CH3 + CO (Ring contraction)
77.155Phenyl ring fragment
LC-MS Interface Protocol[1]
  • Column: Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm.[1]

  • Mobile Phase: 5 mM Ammonium Formate (pH 3.5) / Methanol.[1][2]

  • Flow: 0.4 mL/min.[1][3][4]

  • Divert Valve: Divert flow to waste for the first 1.0 min to prevent salt deposits on the source.

Analytical Logic & Workflow Visualization

The following diagram illustrates the decision-making process for selecting the appropriate analytical route based on the sample matrix and data requirements.

AnalyticalWorkflow Start Sample Received MatrixCheck Matrix Assessment Start->MatrixCheck HighConc High Conc. (>0.1%) Raw Material / API MatrixCheck->HighConc Assay/Purity TraceConc Trace Conc. (<10 ppm) Cleaning / Bioanalysis MatrixCheck->TraceConc Impurity/Swab IsomerCheck Isomer Separation Required? HighConc->IsomerCheck MethodA_Phenyl Method A: HPLC-UV Phenyl-Hexyl Column (Selectivity Focus) IsomerCheck->MethodA_Phenyl Yes (Critical) MethodA_C18 Method A: HPLC-UV C18 Column (Speed Focus) IsomerCheck->MethodA_C18 No (Routine) SST System Suitability Test (Res > 1.5, Tailing < 1.5) MethodA_Phenyl->SST MethodA_C18->SST MethodB Method B: LC-MS/MS MRM Mode (Sensitivity Focus) TraceConc->MethodB MethodB->SST Report Final Report SST->Report

Caption: Decision tree for selecting the optimal analytical technique based on sample concentration and isomer resolution requirements.

Validation Framework (ICH Q2 R1)

To ensure this protocol is "self-validating," the following acceptance criteria must be met during routine analysis:

  • Specificity: Inject the blank matrix.[1][5] No interference >0.5% of the analyte peak area at retention time (RT).[1]

  • Linearity: 5-point calibration curve (e.g., 10 µg/mL to 150 µg/mL). Correlation coefficient (

    
    ) must be 
    
    
    
    .[1]
  • Precision: 6 replicate injections of the standard. RSD of peak area must be

    
    .[1]
    
  • Resolution (Rs): If 6-methoxy isomer is present,

    
     is mandatory.
    
Troubleshooting Guide
  • Peak Tailing: Indazoles are basic.[1] If tailing > 1.5, increase buffer concentration or add 5% Ammonium Acetate to the aqueous phase to mask silanols.[1]

  • Retention Shift: Check mobile phase pH. A shift of 0.2 pH units can significantly alter retention due to the ionization of the indazole nitrogen.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 94444, 5-Methoxy-1H-indazole. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on Phenyl-Hexyl selectivity for isomers).

  • Agilent Technologies. (2020).[1] Analysis of Heterocyclic Compounds using Phenyl-Hexyl Columns. Retrieved from [Link] (General reference for column selection mechanism).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Methoxy-1H-indazole Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 5-Methoxy-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this important chemical entity. Here, we address common stability challenges and provide in-depth troubleshooting guidance based on established scientific principles and field-proven insights.

Introduction: Understanding the Stability Profile of 5-Methoxy-1H-indazole

5-Methoxy-1H-indazole is a versatile heterocyclic compound widely utilized as a building block in the synthesis of various biologically active molecules and pharmaceuticals. Its indazole core, while contributing to its pharmacological activity, also presents specific stability considerations that researchers must be aware of to ensure the integrity of their experiments and the quality of their products. The methoxy group at the 5-position influences the electron density of the aromatic system, which in turn affects its susceptibility to various degradation pathways.[1]

This guide provides a structured question-and-answer format to directly address potential issues you may encounter during your work with 5-Methoxy-1H-indazole.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My 5-Methoxy-1H-indazole sample shows unexpected peaks in the HPLC chromatogram upon storage. What could be the cause?

Unexpected peaks in your HPLC analysis of 5-Methoxy-1H-indazole often indicate the presence of degradation products. The stability of 5-Methoxy-1H-indazole can be compromised by several factors, including improper storage conditions and exposure to environmental stressors.

Troubleshooting Steps:

  • Verify Storage Conditions: 5-Methoxy-1H-indazole should be stored in a tightly sealed container in a dry, room-temperature environment.[2] Exposure to moisture, light, and elevated temperatures can accelerate degradation.

  • Analyze Blank Solvents: Inject the solvent used to dissolve your sample to rule out any impurities originating from the solvent itself.

  • Review Handling Procedures: Assess if the compound has been subjected to any harsh conditions during sample preparation, such as prolonged exposure to strong acids or bases, or high temperatures.

  • Perform Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the spectral purity of your main peak. A non-homogenous peak suggests the co-elution of impurities or degradants.

FAQ 2: I am observing a decrease in the potency of my 5-Methoxy-1H-indazole stock solution over time. What degradation pathways should I be concerned about?

The decrease in potency is a direct consequence of the degradation of the parent compound. Based on the general reactivity of the indazole ring system, several degradation pathways are plausible under common laboratory conditions.

Potential Degradation Pathways:

  • Hydrolysis: The indazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions. This can lead to ring-opening products. While specific data for 5-Methoxy-1H-indazole is limited, general principles of forced degradation studies suggest testing in a range of pH conditions (e.g., 0.1 M HCl, 0.1 M NaOH) to assess hydrolytic stability.[3]

  • Oxidation: The electron-rich nature of the indazole ring makes it susceptible to oxidation. Common laboratory oxidants or even atmospheric oxygen over prolonged periods can lead to the formation of N-oxides or other oxidized species. Forced degradation studies often employ hydrogen peroxide (e.g., 3-30%) to simulate oxidative stress.

  • Photodegradation: Exposure to UV or ambient light can induce photochemical reactions, leading to the formation of various degradation products. Photostability testing is a critical component of understanding a compound's stability profile.[3]

  • Thermal Degradation: While generally stable at room temperature, prolonged exposure to elevated temperatures can cause decomposition. The exact degradation products will depend on the temperature and the presence of other reactive species.

To identify the specific degradation products, it is essential to conduct forced degradation studies and characterize the resulting impurities using techniques like LC-MS and NMR.

FAQ 3: How can I develop a stability-indicating HPLC method for 5-Methoxy-1H-indazole?

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[4]

Key Steps for Method Development:

  • Forced Degradation Studies: Subject samples of 5-Methoxy-1H-indazole to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate a representative mixture of degradation products. The goal is to achieve a modest level of degradation (typically 5-20%) to ensure the primary and secondary degradants are formed without completely consuming the parent drug.[3]

  • Chromatographic System Selection:

    • Column: A C18 column is a common starting point for reversed-phase HPLC.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to resolve the parent peak from all degradation products.

    • Detector: A PDA detector is highly recommended as it allows for the assessment of peak purity and can help in the initial characterization of degradants by comparing their UV spectra.

  • Method Optimization: Adjust the mobile phase composition, gradient profile, pH, flow rate, and column temperature to achieve adequate resolution between the 5-Methoxy-1H-indazole peak and all degradation product peaks.

  • Method Validation: Once optimized, the method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of 5-Methoxy-1H-indazole

This protocol outlines the general procedure for conducting forced degradation studies to understand the stability of 5-Methoxy-1H-indazole under various stress conditions.

Materials:

  • 5-Methoxy-1H-indazole

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • HPLC vials

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 5-Methoxy-1H-indazole in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time intervals, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid 5-Methoxy-1H-indazole in an oven at 80°C for 48 hours.

    • At appropriate time intervals, withdraw a sample, dissolve it in methanol, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of 5-Methoxy-1H-indazole (e.g., 100 µg/mL in methanol) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Simultaneously, keep a control sample in the dark.

    • At appropriate time intervals, withdraw aliquots from both the exposed and control samples for HPLC analysis.

  • Analysis: Analyze all samples by a suitable HPLC method, comparing the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Data Presentation

Table 1: Hypothetical Forced Degradation Results for 5-Methoxy-1H-indazole

Stress ConditionDuration% Degradation of 5-Methoxy-1H-indazoleNumber of Degradation ProductsMajor Degradation Product (RT)
0.1 M HCl24 h at 60°C~15%2DP1 (4.5 min)
0.1 M NaOH24 h at 60°C~20%3DP2 (3.8 min), DP3 (5.2 min)
3% H₂O₂24 h at RT~10%1DP4 (6.1 min)
Thermal (Solid)48 h at 80°C< 5%1Minor peak at 7.2 min
Photolytic1.2 million lux h~12%2DP5 (4.9 min)

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on experimental conditions.

Visualizations

Degradation Pathway Logic

The following diagram illustrates the logical flow for investigating the degradation of 5-Methoxy-1H-indazole.

G cluster_stress Forced Degradation Conditions cluster_analysis Analytical Characterization cluster_outcome Outcome Acidic (HCl) Acidic (HCl) HPLC-PDA HPLC-PDA Acidic (HCl)->HPLC-PDA Analyze by Basic (NaOH) Basic (NaOH) Basic (NaOH)->HPLC-PDA Analyze by Oxidative (H2O2) Oxidative (H2O2) Oxidative (H2O2)->HPLC-PDA Analyze by Thermal Thermal Thermal->HPLC-PDA Analyze by Photolytic (UV/Vis) Photolytic (UV/Vis) Photolytic (UV/Vis)->HPLC-PDA Analyze by LC-MS LC-MS HPLC-PDA->LC-MS Isolate & Characterize NMR NMR LC-MS->NMR Structure Elucidation Degradation Products Degradation Products NMR->Degradation Products Degradation Pathways Degradation Pathways Degradation Products->Degradation Pathways Stability-Indicating Method Stability-Indicating Method Degradation Pathways->Stability-Indicating Method 5-Methoxy-1H-indazole 5-Methoxy-1H-indazole 5-Methoxy-1H-indazole->Acidic (HCl) Expose to 5-Methoxy-1H-indazole->Basic (NaOH) Expose to 5-Methoxy-1H-indazole->Oxidative (H2O2) Expose to 5-Methoxy-1H-indazole->Thermal Expose to 5-Methoxy-1H-indazole->Photolytic (UV/Vis) Expose to

Caption: Workflow for Investigating 5-Methoxy-1H-indazole Degradation.

Experimental Workflow for Stability-Indicating Method Development

This diagram outlines the key steps involved in developing a robust stability-indicating analytical method.

G Start Start Forced_Degradation Perform Forced Degradation Studies Start->Forced_Degradation Method_Development Develop HPLC Method (Column, Mobile Phase, etc.) Forced_Degradation->Method_Development Optimization Optimize for Resolution of All Peaks Method_Development->Optimization Validation Validate Method (ICH Guidelines) Optimization->Validation Routine_Use Implement for Routine QC and Stability Testing Validation->Routine_Use End End Routine_Use->End

Sources

Technical Support Center: 5-Methoxy-1H-indazole NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-5ME-NMR-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Users analyzing 5-Methoxy-1H-indazole frequently report "unexpected" or "missing" peaks in their 1H NMR spectra. These anomalies are rarely due to sample degradation but are instead intrinsic to the annular tautomerism of the indazole core and its interaction with NMR solvents. This guide deconstructs these phenomena, distinguishing between physical artifacts (tautomerism, aggregation) and chemical impurities (regioisomers, synthetic byproducts).

Module 1: The "Ghost" Peaks (Annular Tautomerism)

Symptom: Broadening of aromatic signals, splitting of peaks, or complete disappearance of the NH proton (approx. 10-13 ppm).

Technical Explanation: Indazoles exist in a dynamic equilibrium between the 1H-indazole and 2H-indazole tautomers.[1][2] While the 1H-tautomer is thermodynamically favored (by ~15 kJ/mol), the rate of proton exchange (


) depends heavily on the solvent and temperature.
  • In DMSO-d6: The solvent acts as a hydrogen bond acceptor, stabilizing the N-H bond. This slows the exchange rate (

    
    ), resulting in sharp, distinct signals for the predominant 1H-tautomer.
    
  • In CDCl3: The solvent is non-polar and does not stabilize the N-H. Proton transfer is rapid (

    
    ), leading to coalescence  (broadening) of signals, particularly for protons H3 and H7 which are most sensitive to the nitrogen environment.
    
Visualization: Tautomeric Equilibrium

Tautomerism T1 1H-Indazole (Major Tautomer) Stable in DMSO T2 2H-Indazole (Minor Tautomer) Transient Species T1->T2 Fast Exchange (CDCl3) Solvent Solvent Effect (DMSO stabilizes T1) Solvent->T1 H-Bonding

Figure 1: The annular tautomerism of indazole. In non-polar solvents, rapid exchange causes peak broadening. In polar aprotic solvents (DMSO), the 1H form is "locked," yielding sharp spectra.

Module 2: Solvent-Specific Artifacts

Symptom: An unexplained singlet shifts position depending on the solvent, often mistaken for an impurity.

Diagnosis: This is almost certainly water . The chemical shift of water is highly solvent-dependent. Additionally, the methoxy group (


) appears as a singlet around 3.8 ppm, but residual process solvents can mimic this or overlap.
Reference Data: Common Contaminants (ppm)

Data derived from Fulmer et al.[1][3] [1]

ContaminantSignal TypeShift in CDCl3 (ppm)Shift in DMSO-d6 (ppm)Potential Confusion
Water Singlet (broad)1.56 3.33 Often overlaps with methoxy or aliphatic impurities.[1]
Methanol Singlet3.493.16Synthesis solvent; close to OMe group.
Ethyl Acetate Quartet / Singlet4.12 / 2.054.03 / 1.99Common extraction solvent.
Dichloromethane Singlet5.305.76Common workup solvent.
Grease Multiplet0.07 - 1.281.23Vacuum grease from synthesis.[1]

Critical Note: In DMSO-d6, the water peak at 3.33 ppm is very close to the standard methoxy region. Always check the integration. If the "methoxy" peak integrates to >3H or has a broad base, it is likely co-eluting with water.

Module 3: Impurity Profiling (Regioisomers)

Symptom: Small "shadow" peaks appearing near the main aromatic signals, usually <5% intensity.

Technical Explanation: The synthesis of 5-methoxyindazole often involves nitration or cyclization steps that can produce the 6-methoxy isomer or incomplete cyclization products.[1]

  • 5-Methoxy-1H-indazole (Target): H-4 and H-6 appear as doublets/multiplets with specific coupling constants (

    
     Hz).[1]
    
  • 6-Methoxy-1H-indazole (Impurity): The symmetry changes.[1][4] The H-7 proton shifts significantly due to the ortho-methoxy effect.[1]

Troubleshooting Workflow

Troubleshooting Start Unexpected Peak Detected Broad Is the peak broad? Start->Broad Exchange Run D2O Shake Test Broad->Exchange Yes Impurity Diagnosis: Non-exchangeable Impurity Broad->Impurity No (Sharp Singlet/Multiplet) Disappear Does peak disappear? Exchange->Disappear Tautomer Diagnosis: Exchangeable Proton (NH or OH from water) Disappear->Tautomer Yes Disappear->Impurity No

Figure 2: Logical decision tree for classifying unexpected signals.

Module 4: Validated Experimental Protocol

To ensure reproducible spectra free from artifacts, follow this "Self-Validating" protocol.

Step 1: Solvent Selection[1][5][6]
  • Standard: Use DMSO-d6 (99.9% D) for all initial characterization.[1]

    • Reason: It locks the tautomer, sharpens peaks, and moves the water signal (3.33 ppm) away from the aromatic region.

  • Avoid: CDCl3, unless specifically looking for exchange dynamics.

Step 2: Sample Preparation
  • Weigh 5-10 mg of sample (Indazoles aggregate at high concentrations).[1]

  • Dissolve in 0.6 mL DMSO-d6 .

  • Critical: Add 1 drop of TMS (Tetramethylsilane) if not already present in the solvent. Do not rely on the residual solvent peak for referencing if you suspect water contamination, as water can shift the solvent signal slightly.

Step 3: The D2O Shake (Validation)

If "ghost" peaks persist:

  • Acquire the standard 1H spectrum.

  • Add 1-2 drops of D2O directly to the NMR tube.

  • Shake vigorously and wait 5 minutes.

  • Re-acquire the spectrum.

    • Result: The NH peak (~12-13 ppm) will vanish.[1] The water peak will grow and shift. Any remaining peaks are genuine organic impurities.

Frequently Asked Questions (FAQ)

Q: My aromatic peaks are broad blobs in Chloroform. Is my product impure? A: Likely not. This is dynamic line broadening caused by the 1H


 2H tautomeric exchange occurring on the NMR timescale. Switch to DMSO-d6 to "freeze" the equilibrium and obtain sharp peaks [2].

Q: I see a peak at 3.33 ppm in DMSO. Is this a second methoxy group? A: This is almost certainly water . DMSO is hygroscopic and absorbs atmospheric moisture rapidly. Check the integration; a true methoxy group integrates to exactly 3 protons relative to the aromatic ring.

Q: The NH peak is missing even in DMSO. A: If the sample is very wet or acidic, the exchange with water might still be too fast to see the NH signal. Dry the sample under high vacuum and use a fresh ampoule of DMSO-d6.

Q: Can I distinguish 5-methoxy from 6-methoxy indazole by NMR? A: Yes. In 5-methoxyindazole, the proton at position 4 (H4) appears as a doublet with meta-coupling (


 Hz) due to H6.[1] In 6-methoxyindazole, the splitting patterns differ due to the symmetry change relative to the ring fusion.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link[1]

  • Claramunt, R. M., López, C., Santa María, M. D., Sanz, D., & Elguero, J. (2006). The Tautomerism of Indazoles: A 13C/15N NMR Study. Progress in Nuclear Magnetic Resonance Spectroscopy, 49, 169-206. Link[1]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link[1]

Sources

Technical Guide: Scaling Up 5-Methoxy-1H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Valley of Death" in Indazole Scale-Up

Scaling the synthesis of 5-Methoxy-1H-indazole from gram-scale discovery to kilogram-scale process chemistry presents a classic "Valley of Death" scenario. While the target molecule is structurally simple, the chemical pathways used to access it involve high-energy intermediates (diazonium salts) or toxic nucleophiles (hydrazines).

This guide addresses the specific thermal, safety, and purification bottlenecks encountered when moving beyond the 100g threshold. It prioritizes Process Safety Management (PSM) and Critical Quality Attributes (CQAs) regarding impurity profiles.

Module 1: Route Selection Strategy (Go/No-Go)

Before troubleshooting a failing reaction, verify you are on the correct synthetic path for your available equipment. There are two primary industrial routes for 5-methoxy-1H-indazole.

Comparative Analysis Table
FeatureRoute A: Modified Jacobson (Diazotization) Route B: Fluorobenzaldehyde Substitution
Starting Material 2-Amino-4-methoxytoluene (cheap)2-Fluoro-5-methoxybenzaldehyde (expensive)
Reagents NaNO₂, AcOH, Ac₂OHydrazine Hydrate (

)
Key Intermediate Diazonium Acetate (Explosive Hazard) Hydrazone (Toxic, but stable)
Thermal Profile High Exotherm + Gas Evolution (

)
Mild Exotherm
Scale Limit Difficult >1kg without flow chemistryScalable to >10kg in batch
Primary Impurity Azo-dimers (colored tars)Azines (hydrolysis sensitive)
Decision Logic (DOT Diagram)

RouteSelection Start Start: Scale-Up Requirement Scale Target Scale > 500g? Start->Scale Cost Cost Sensitivity High? Scale->Cost Yes RouteB Route B: Hydrazine Subst. (Low Risk, High Cost) Scale->RouteB No (Safety Priority) Cooling Cryogenic Cooling Available? Cost->Cooling Yes Cost->RouteB No RouteA Route A: Diazotization (High Risk, Low Cost) Cooling->RouteA Yes (<0°C maintained) Cooling->RouteB No

Figure 1: Decision matrix for selecting the synthetic route based on facility capabilities and cost constraints.

Module 2: The Danger Zone – Troubleshooting Route A (Diazotization)

Context: This route involves the diazotization of 2-amino-4-methoxytoluene followed by spontaneous intramolecular cyclization. Major Issue: "The reaction foamed over" or "The product is a black tar."

The Mechanism of Failure

The cyclization step releases Nitrogen gas (


). On a small scale, this vents easily. On a large scale, if the diazonium salt accumulates because the temperature is too low, and then the mixture is warmed, the decomposition becomes autocatalytic. This results in a "thermal runaway" or "volcano" effect.
Critical Process Parameters (CPPs)
  • Temperature Control (The <5°C Rule):

    • Issue: If the temp rises >10°C during nitrite addition, the diazonium salt decomposes intermolecularly (coupling with unreacted amine) rather than intramolecularly (cyclizing).

    • Solution: Dose NaNO₂ as a saturated aqueous solution sub-surface to avoid localized hot spots. Maintain internal temperature between -5°C and 0°C.

  • Agitation (Non-Newtonian Flow):

    • Issue: The reaction slurry often thickens significantly, stopping the stir bar.

    • Solution: Use an overhead mechanical stirrer with a pitched-blade impeller. Never rely on magnetic stirring for this reaction >50g.

  • Quenching the "Volcano":

    • Protocol: Do not heat the reaction to induce cyclization until all nitrite is consumed. Test with starch-iodide paper (turns blue/black if

      
       is present). If positive, add urea or sulfamic acid to quench excess nitrite before warming.
      
Troubleshooting Table: Route A
SymptomRoot CauseCorrective Action
Low Yield (<40%) Diazo decomposition before cyclization.Ensure pH < 2 during diazotization. Use mineral acid (HCl) instead of just AcOH if needed.
Product is Red/Brown Azo-coupling impurity (Dimerization).Addition of NaNO₂ was too fast. Slow down addition rate.
Violent Foaming Accumulation of diazonium intermediate.[1]STOP. Do not heat rapidly. Ideally, use a semi-batch mode: drip the cold diazonium solution into a hot cyclization solvent to control gas evolution.

Module 3: The "Green" Route – Troubleshooting Route B (Hydrazine)

Context: Reaction of 2-fluoro-5-methoxybenzaldehyde with hydrazine hydrate. Major Issue: "The solid won't precipitate" or "Azine formation."

The "Sticky Solid" Problem

Indazoles are amphoteric.[2] In the presence of excess hydrazine (base), the product may remain soluble as the indazolide salt.

Step-by-Step Recovery Protocol
  • Reaction Completion: Monitor by HPLC. Disappearance of aldehyde is critical.

  • Work-up:

    • Distill off excess hydrazine and solvent (usually ethanol or DMF).

    • Critical Step: Pour the residue into ice-water .

    • pH Adjustment: The mixture will be basic. Acidify carefully with dilute HCl to pH 6-7. Do not go to pH 1, or you will form the hydrochloride salt, which is water-soluble.

  • Filtration: The neutral 5-methoxy-1H-indazole should precipitate as a beige solid.

Purification: Recrystallization Guide

Users often struggle to remove the brown color.

Solvent SystemSuitabilityNotes
Toluene Excellent Best for scale-up. Dissolve hot (

C), cool slowly to

C. Removes polar tars effectively.
Ethanol/Water GoodClassic "dissolve in EtOH, add water to cloud point." Risk of "oiling out" if water is added too fast.[3]
Ethyl Acetate/Hexane ModerateGood for column chromatography (start 20% EtOAc), but poor recovery in crystallization due to high solubility.

Module 4: FAQ - Specific Technical Issues

Q1: I see two spots on my TLC after the reaction. Is it the N1 vs. N2 isomer?

  • Answer: Unlikely to be stable isomers. In solution, 1H-indazoles undergo rapid tautomerism between N1-H and N2-H. The second spot is likely the azine impurity (dimer of the starting aldehyde with hydrazine) or an uncyclized hydrazone intermediate.

    • Fix: Increase reaction temperature (reflux) to force cyclization or add a catalytic amount of acid (AcOH) to hydrolyze the azine.

Q2: Can I use 2-chloro-5-methoxybenzaldehyde instead of the fluoro- analog?

  • Answer: Yes, but the reaction rate will be significantly slower (

    
     is a better leaving group for 
    
    
    
    than
    
    
    in this specific activated system). You will need higher temperatures (DMF/120°C) or a copper catalyst (Ullmann-type conditions), which complicates purification. Stick to the Fluoro- derivative for cleaner profiles.

Q3: My DSC (Differential Scanning Calorimetry) shows a sharp exotherm at 180°C. Is the product safe to dry?

  • Answer: 5-Methoxy-1H-indazole itself is stable, but residual diazonium salts are not . If you used Route A, that exotherm indicates unreacted intermediate. Do not dry in an oven. Re-slurry the solid in water/acid to decompose residuals, then recrystallize.

Visualizing the Safety Workflow (Route A)

SafetyWorkflow Start Start Diazotization TempCheck Internal Temp < 5°C? Start->TempCheck TempCheck->Start No (Cool Down) AddNitrite Add NaNO2 Sub-surface TempCheck->AddNitrite Yes StarchTest Starch-Iodide Test (+)? AddNitrite->StarchTest StarchTest->AddNitrite No (Incomplete) Quench Add Urea/Sulfamic Acid StarchTest->Quench Yes (Excess HNO2) Heat Controlled Heating (Cyclization) Quench->Heat Safe to Proceed

Figure 2: Critical safety control loop for the diazotization process to prevent thermal runaway.

References

  • Vertex Pharmaceuticals. (2025). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (Discusses diazonium safety limits and <5°C importance).

  • Eli Lilly and Company. (2023).[4] Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Journal of Organic Chemistry. (Alternative routes and safety data).

  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-methoxybenzaldehyde Product Application Note. (Confirming utility in hydrazine condensation).

  • Organic Chemistry Portal. (2024). Synthesis of Indazoles: Recent Literature. (Comprehensive review of synthetic methodologies).

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. (General protocols for solvent selection relevant to indazole purification).

Sources

Technical Support Center: D₂O Exchange for NH Protons in 5-Methoxy-1H-indazole NMR

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for NMR spectroscopy applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Deuterium Oxide (D₂O) exchange experiments to identify and characterize the N-H proton of 5-Methoxy-1H-indazole. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to address common challenges and ensure the integrity of your experimental results.

Introduction: The Power and Pitfalls of D₂O Exchange

The D₂O exchange, often referred to as a "D₂O shake," is a simple yet powerful technique in ¹H NMR spectroscopy to identify labile protons, such as those on heteroatoms like oxygen (-OH) and nitrogen (-NH). The underlying principle is the chemical exchange of these acidic protons with deuterium from D₂O. Since deuterium (²H) is not detected in a standard ¹H NMR experiment, the signal corresponding to the exchangeable proton disappears from the spectrum, providing unambiguous evidence of its identity.

For a molecule like 5-Methoxy-1H-indazole, this technique is indispensable for definitively assigning the N-H proton signal, which can be broad and located in a crowded region of the spectrum. However, the success of this experiment hinges on factors like solvent choice, sample preparation, and understanding the kinetics of the exchange. This guide will walk you through the nuances of this experiment for 5-Methoxy-1H-indazole.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I've added D₂O to my NMR sample of 5-Methoxy-1H-indazole, but the N-H signal at ~12.9 ppm is still visible. Did the exchange fail?

This is a common issue that can arise from several factors related to the kinetics of the proton-deuterium exchange.

Causality & Explanation:

  • Insufficient Mixing: The D₂O may not have adequately dispersed in the NMR solvent, especially if the solvent is non-polar. For the exchange to occur, the D₂O molecules must come into close contact with the indazole molecules.

  • Slow Exchange Rate: The rate of proton exchange can be influenced by the solvent environment and the acidity of the N-H proton. In some aprotic solvents, the exchange can be slower than anticipated.[1] For indazoles, the N-H proton is part of an aromatic heterocyclic system, and its acidity can be influenced by substituents.

  • Low Concentration of D₂O: An insufficient amount of D₂O will not drive the equilibrium towards the deuterated species, resulting in a persistent N-H signal.

Troubleshooting Steps:

  • Vigorous Mixing: After adding a drop of D₂O, cap the NMR tube securely and shake it vigorously for at least 30 seconds to create an emulsion, ensuring maximum contact between the sample solution and the D₂O.

  • Allow Time for Exchange: Let the sample sit for a few minutes after shaking before re-acquiring the spectrum. For some systems, the exchange can take time to reach completion.

  • Increase D₂O Concentration: If the peak persists, consider adding another drop of D₂O and repeating the mixing process.

  • Solvent Consideration: If you are using a non-polar solvent like CDCl₃, the immiscibility with D₂O can be a significant barrier. While shaking helps, consider if running the experiment in a more polar solvent like DMSO-d₆ is an option for your sample.

Q2: The N-H proton signal in my 5-Methoxy-1H-indazole spectrum is very broad, even before adding D₂O. Why is this, and how does it affect the D₂O exchange experiment?

The broadness of an N-H proton signal is a characteristic feature and is due to several factors.

Causality & Explanation:

  • Quadrupolar Relaxation: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and possesses a quadrupole moment. This provides an efficient relaxation pathway for the attached proton, leading to significant line broadening.

  • Chemical Exchange: Even in the absence of D₂O, intermolecular proton exchange can occur between indazole molecules, especially at higher concentrations or in the presence of trace amounts of water. This exchange happens at a rate that is intermediate on the NMR timescale, causing the signal to broaden.

  • Hydrogen Bonding: The N-H proton can participate in hydrogen bonding with the solvent or other solute molecules. The dynamics of these interactions contribute to the broadness of the signal.

Impact on D₂O Exchange:

A broad signal can sometimes be difficult to distinguish from the baseline, especially if it is weak. After adding D₂O, the disappearance of a broad hump can be less dramatic than that of a sharp singlet. It is crucial to compare the integration of the region where the N-H proton is expected, both before and after the D₂O addition, to confirm the exchange.

Q3: After adding D₂O to my sample in CDCl₃, I see a new peak around 4.7 ppm. What is this?

Causality & Explanation:

This new peak is due to the presence of H₂O and HOD.

  • Residual Water: Your deuterated solvent or sample may contain a small amount of residual water (H₂O).

  • Proton Exchange with D₂O: The protons from your compound that exchange with D₂O form HOD. The chemical shift of water is highly dependent on the solvent, temperature, and concentration. In CDCl₃, it typically appears around 1.6 ppm, but the presence of D₂O and the formation of HOD can shift this value. The peak you are observing around 4.7 ppm is characteristic of HOD/H₂O in many solvent systems.

This peak is a good indicator that the D₂O is present and that exchange processes are occurring in your sample.

Experimental Protocol and Data

Standard Protocol for D₂O Exchange with 5-Methoxy-1H-indazole
  • Sample Preparation (Initial Spectrum):

    • Dissolve 5-10 mg of 5-Methoxy-1H-indazole in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Acquire a standard ¹H NMR spectrum. Note the chemical shift, multiplicity, and integration of all signals.

  • D₂O Addition and Exchange:

    • Carefully add one to two drops of high-purity D₂O to the NMR tube.

    • Securely cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing.

    • Allow the sample to equilibrate for at least 5 minutes.

  • Final Spectrum Acquisition:

    • Re-acquire the ¹H NMR spectrum using the same parameters as the initial scan.

    • Compare the two spectra to identify any signals that have disappeared or significantly diminished in intensity.

Expected ¹H NMR Data for 5-Methoxy-1H-indazole

The following table summarizes the expected chemical shifts for 5-Methoxy-1H-indazole in DMSO-d₆ before and after the addition of D₂O.

Proton AssignmentExpected Chemical Shift (δ) in DMSO-d₆ (ppm)MultiplicityIntegrationChemical Shift after D₂O Exchange (ppm)
N-H ~12.89Broad Singlet1HDisappears
H3 ~7.93Singlet1HNo change
H7 ~7.42Doublet (J ≈ 8.8 Hz)1HNo change
H4 ~7.15Doublet (J ≈ 1.8 Hz)1HNo change
H6 ~6.98Doublet of Doublets (J ≈ 8.8, 1.8 Hz)1HNo change
-OCH₃ ~3.76Singlet3HNo change

Note: Chemical shifts are approximate and can vary slightly based on concentration and temperature. The data for DMSO-d₆ is based on reported values.[2]

Visualizing the D₂O Exchange Workflow

The following diagram illustrates the key steps and decision points in performing a D₂O exchange experiment.

D2O_Exchange_Workflow D2O Exchange Experimental Workflow cluster_prep Sample Preparation cluster_exchange Exchange Protocol cluster_analysis Data Analysis cluster_troubleshoot Troubleshooting Prep Dissolve 5-Methoxy-1H-indazole in deuterated solvent (e.g., DMSO-d6) Acquire1 Acquire initial 1H NMR spectrum Prep->Acquire1 AddD2O Add 1-2 drops of D2O Acquire1->AddD2O Observe broad NH peak Shake Shake vigorously for 30-60s AddD2O->Shake Equilibrate Equilibrate for >5 min Shake->Equilibrate Acquire2 Re-acquire 1H NMR spectrum Equilibrate->Acquire2 Compare Compare spectra Identify Identify disappeared NH signal (~12.9 ppm in DMSO-d6) Compare->Identify Check NH peak still present? Identify->Check Troubleshoot_Action Increase shaking time Add more D2O Check solvent polarity Check->Troubleshoot_Action Yes Success Exchange confirmed. Assignment complete. Check->Success No Troubleshoot_Action->Acquire2 Re-run

D₂O Exchange Workflow Diagram

The Underlying Mechanism of Exchange

The exchange of the N-H proton with deuterium is a chemical equilibrium. The indazole N-H proton is weakly acidic and can be abstracted by a weak base, in this case, a molecule of D₂O. The resulting deuterated indazole and HOD are formed. By using a large excess of D₂O, the equilibrium is shifted almost entirely to the right, leading to the disappearance of the N-H proton signal in the ¹H NMR spectrum.

Sources

solvent effects on 5-Methoxy-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Effects on 5-Methoxy-1H-indazole Reactions

Current Status: Operational Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist Last Updated: January 30, 2026

Executive Summary

5-Methoxy-1H-indazole (CAS: 94444-96-9) presents a unique challenge in organic synthesis due to its ambident nucleophilicity. The 5-methoxy group functions as an electron-donating group (EDG), increasing the electron density of the pyrazole ring compared to the parent indazole. This shift alters pKa values and nucleophilicity, making solvent selection the critical determinant between high-yield regioselective synthesis and intractable isomeric mixtures.

This guide provides troubleshooting workflows for the three most common reaction classes: N-Alkylation (Regioselectivity) , C3-Functionalization , and Demethylation .

Module 1: Controlling Regioselectivity (N1 vs. N2 Alkylation)

The most frequent support ticket involves obtaining mixtures of N1- and N2-alkylated products. The ratio is dictated by the Ion-Pairing Mechanism , which is strictly solvent-dependent.

The Mechanism: Tight vs. Loose Ion Pairs
  • Thermodynamic Control (N1-Major): The 1H-tautomer is thermodynamically more stable (approx. 2-4 kcal/mol). To access this, you must use conditions that allow equilibration or favor the "Tight Ion Pair."

  • Kinetic Control (Mixture/N2-Major): In highly polar solvents, the cation is solvated, leaving the indazolyl anion "naked." The high electron density at N2 (enhanced by the 5-OMe group) becomes kinetically accessible.

IndazoleAlkylation cluster_THF Pathway A: Non-Polar/Aprotic (THF/Toluene) cluster_DMF Pathway B: Polar Aprotic (DMF/DMSO) Start 5-Methoxy-1H-indazole Deprotonation Deprotonation (Base) Start->Deprotonation TightIon Tight Ion Pair (Na+ coordinates N2) Deprotonation->TightIon NaH in THF LooseIon Solvent-Separated Ion Pair (Naked Anion) Deprotonation->LooseIon Cs2CO3 in DMF N1_Product N1-Alkyl (Major) Thermodynamic Product TightIon->N1_Product Steric shielding of N2 Mixture N1 + N2 Mixture (Kinetic Control) LooseIon->Mixture N2 lone pair available

Figure 1: Solvent-dependent ion pairing dictates the regiochemical outcome of 5-methoxyindazole alkylation.

Protocol A: High N1-Selectivity (>95%)

Use Case: Synthesis of bioactive cores where N1-substitution is required.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Base: Sodium Hydride (NaH, 60% dispersion).

  • Key Insight: The Na+ cation coordinates tightly with N2 in THF, effectively "masking" it and forcing the electrophile to attack N1.

Step-by-Step:

  • Dissolve 5-methoxy-1H-indazole (1.0 eq) in anhydrous THF (0.2 M) under Ar/N2.

  • Cool to 0°C. Add NaH (1.2 eq) portion-wise.

  • Critical Step: Stir for 30–45 mins at 0°C to ensure complete deprotonation and formation of the tight ion pair.

  • Add alkyl halide (1.1 eq) dropwise.

  • Warm to RT. If conversion is slow, reflux is safer than switching solvents.

Protocol B: Scavenging/Rapid Synthesis (N1/N2 Mixtures)

Use Case: High-throughput screening where separation is automated.

  • Solvent: DMF or DMSO.

  • Base: Cs2CO3 or K2CO3.[1]

  • Outcome: Expect a ~60:40 to 50:50 ratio of N1:N2 isomers. The 5-methoxy group enhances N2 nucleophilicity via resonance, making N2 attack more competitive here than in unsubstituted indazoles.

Module 2: C3-Functionalization (Halogenation)

The C3 position is the most electron-rich carbon. The 5-methoxy group activates the ring, making C3-halogenation rapid.

Troubleshooting Table: C3-Iodination
SymptomProbable CauseCorrective Action
Low Yield / Sticky Solid Solvent polarity too low (DCM/CHCl3).Switch to DMF or Acetonitrile . The reaction proceeds via a polar Wheland intermediate which requires stabilization.
Over-halogenation (C3 & C7) High concentration of electrophile.The 5-OMe activates C4 and C6/C7 positions slightly. Control stoichiometry strictly (0.95–1.0 eq of NIS).
Incomplete Conversion Protonation of N1.HI byproduct protonates the starting material, deactivating it. Use KOH (2.0 eq) in the reaction matrix to scavenge acid.

Recommended Protocol (C3-Iodination):

  • Dissolve 5-methoxy-1H-indazole in DMF (5 mL/mmol).

  • Add KOH pellets (2.5 eq). Stir until partially dissolved.

  • Add Iodine (I2) (1.05 eq) portion-wise at 0°C.

  • Quench with aqueous sodium thiosulfate. The product usually precipitates as a solid.

Module 3: Demethylation (Accessing 5-Hydroxyindazole)

Converting the 5-methoxy group to a phenol is common for subsequent SAR (Structure-Activity Relationship) studies.

Critical Solvent Warning: Do NOT use ethers (THF/Dioxane) with Boron Tribromide (BBr3). The Lewis acid will cleave the solvent before your substrate.

Protocol:

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Reagent: BBr3 (1M in DCM), 3.0–4.0 equivalents.

  • Temperature: Start at -78°C, warm to RT.

  • Workup Note: The 5-hydroxy product is amphoteric and water-soluble at high pH. Neutralize carefully to pH ~7 to precipitate.

Frequently Asked Questions (FAQ)

Q1: My 5-methoxy-1H-indazole is not dissolving in THF for the N1-selective protocol. What do I do?

  • Answer: While 5-methoxyindazole has moderate solubility in THF, it may require gentle heating (40°C) to dissolve initially. Once deprotonated with NaH, the resulting sodium salt is less soluble and may form a suspension. Do not add DMF to solubilize it, as this disrupts the tight ion pair and destroys N1 selectivity. Stir the suspension vigorously; the reaction is heterogeneous but effective.

Q2: Can I use acetone for alkylation?

  • Answer: Avoid acetone. It is a polar aprotic solvent that promotes SN2-type kinetics (leading to mixtures) and can undergo aldol condensation with strong bases. Furthermore, the pKa of 5-methoxyindazole (~13.6 in DMSO) is too high for weak bases like carbonate to deprotonate efficiently in acetone.

Q3: I see a "spot-to-spot" conversion on TLC, but my yield is 40%. Where is the rest?

  • Answer: Check your aqueous layer.[2] The 5-methoxy group increases the basicity of N1. If you acidify too strongly during workup (pH < 2), you may form the indazolium salt, which remains in the water. Adjust workup pH to ~8-9.

Q4: How does the 5-methoxy group affect pKa compared to standard indazole?

  • Answer: The 5-methoxy group is an Electron Donating Group (EDG). It destabilizes the conjugate base (anion) slightly compared to unsubstituted indazole, making the N-H proton less acidic (higher pKa).

    • Indazole pKa (DMSO): ~13.8[3]

    • 5-Methoxyindazole pKa (DMSO): ~14.0 - 14.2 (Estimated/Experimental variance).

    • Implication: You need a slightly stronger base or longer deprotonation times than with nitro-indazoles.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2021). Discusses the thermodynamic preference for N1 and the impact of solvent/base combinations (NaH/THF vs. Carbonates/DMF). Link

  • Solvent Effects on Tautomerism and Reactivity. National Institutes of Health (NIH) / PMC. Detailed analysis of how polar aprotic solvents shift the tautomeric equilibrium of azoles. Link

  • pKa Values in Nonaqueous Solvents. University of Tartu / Chair of Analytical Chemistry. Comprehensive database of pKa values in DMSO and MeCN for heterocycles including indazoles. Link

  • Electrophilic Aromatic Substitution of Indazoles. Journal of Organic Chemistry. Mechanisms of C3-halogenation and the activating effects of ring substituents. Link

  • Synthesis of 5-Methoxy-1H-indazole Derivatives. ChemicalBook / Literature Review. Aggregated synthetic procedures and physical property data.[1][3][4][5] Link

Sources

managing temperature control in 5-Methoxy-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methoxy-1H-indazole Synthesis

Welcome to the technical support center for the synthesis of 5-Methoxy-1H-indazole. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and questions related to managing temperature control—a critical parameter for ensuring high yield, purity, and safety during this synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. The typical synthetic route involves the diazotization of 4-methoxy-2-methylaniline followed by an intramolecular cyclization.

Q1: My final yield of 5-Methoxy-1H-indazole is significantly lower than expected. Could temperature be the cause?

A1: Absolutely. The most probable cause for low yield is inadequate temperature control during the initial diazotization step .

  • The Chemistry: This step involves reacting the starting aniline with a nitrosating agent (typically sodium nitrite in an acidic medium) to form a diazonium salt intermediate.[1] Aryl diazonium salts are notoriously unstable at elevated temperatures.[2][3]

  • Causality: If the temperature rises above the recommended 0–5 °C range, the diazonium salt will rapidly decompose.[3] This decomposition is irreversible and results in the evolution of nitrogen gas, preventing the desired subsequent cyclization to form the indazole ring. The result is a direct loss of your intermediate, leading to a poor final yield.[3] For industrial-scale syntheses, understanding and controlling this thermal instability is paramount to avoid catastrophic yield loss and safety incidents.[2]

Q2: I'm observing significant, difficult-to-remove impurities in my final product. How is this related to temperature?

A2: Impurity generation is a classic symptom of poor temperature management, which can promote unwanted side reactions at multiple stages.

  • Diazotization Stage: If the diazonium salt intermediate decomposes due to excess heat, it can react with water in the mixture to form phenolic impurities (e.g., 4-methoxy-2-methylphenol). These impurities can be difficult to separate from the desired indazole product due to similar polarities.

  • Cyclization Stage: While some indazole syntheses require heat for the cyclization step, excessive temperatures or uncontrolled heating can lead to the formation of isomers or degradation products.[4] The optimal temperature is highly dependent on the specific reagents and conditions of your chosen protocol. For instance, some modern Cadogan cyclizations can proceed at room temperature, avoiding the harsh high-temperature conditions of classical methods.[5][6]

Q3: The reaction seems to be proceeding too quickly, with vigorous gas evolution, and is difficult to control. What's happening?

A3: You are likely experiencing the beginning of a thermal runaway event. This is a critical safety issue that stems from an inability to remove heat faster than the reaction is generating it.

  • Exothermic Nature: Both the nitrosation (diazotization) and, in some cases, the cyclization steps are exothermic.[7][8] The heat generated will further accelerate the reaction rate, which in turn generates even more heat—a dangerous feedback loop.

  • Root Causes:

    • Inadequate Cooling: The cooling bath (e.g., ice/water) may be too small or inefficient for the scale of the reaction.[7]

    • Rapid Reagent Addition: Adding the sodium nitrite solution too quickly is a common mistake. This introduces a large amount of reactive material at once, causing a rapid temperature spike that the cooling system cannot handle.[7]

    • Poor Mixing: If the reaction mixture is not stirred efficiently, localized "hot spots" can form where the temperature is much higher than the reading on your thermometer, initiating decomposition.[8]

Immediate action should be to halt reagent addition and ensure the cooling bath is functioning optimally. For future experiments, reduce the addition rate significantly.

Best Practices & Frequently Asked Questions (FAQs)

Q4: What are the optimal temperature ranges for the key steps in the synthesis?

A4: Adherence to established temperature ranges is crucial. The following table summarizes the key thermal parameters for a typical synthesis starting from 4-methoxy-2-methylaniline.

Reaction Step Parameter Recommended Range Rationale & Scientific Justification
1. Diazotization Internal Reaction Temp.0–5 °CThe aryl diazonium salt intermediate is highly unstable above 5 °C and prone to exothermic decomposition, which severely reduces yield and poses a safety risk.[3][8]
Reagent AdditionSlow, dropwiseThe nitrosation reaction is exothermic. Slow addition allows the cooling system to dissipate the generated heat effectively, preventing temperature spikes.[7]
2. Cyclization Internal Reaction Temp.Varies (Room Temp. to 130 °C)The optimal temperature is protocol-dependent. Some methods require heating to drive the reaction (e.g., 80-130 °C), while others are designed to proceed at milder temperatures.[5][9] Exceeding the optimal temperature for your specific method can lead to side reactions.[4]

Q5: How can I most effectively monitor and control the reaction temperature?

A5: Accurate monitoring and robust control are non-negotiable for this synthesis.

  • Monitor Internal Temperature: Always place a calibrated thermometer or thermocouple probe directly in the reaction mixture. The temperature of the external cooling bath is not a reliable indicator of the actual reaction temperature, which can be significantly higher due to the exothermic nature of the process.[7]

  • Use an Efficient Cooling Bath: For lab scale, a well-stirred ice/water bath is typically sufficient to maintain the 0–5 °C range. Ensure the reaction flask is immersed as much as possible to maximize surface area for heat transfer.

  • Controlled Reagent Addition: Use a dropping funnel or a syringe pump for the slow, portion-wise addition of the sodium nitrite solution. This is the most effective way to control the rate of heat generation.[7]

Q6: What is the underlying chemical reason for the instability of the diazonium salt?

A6: The instability of the aryl diazonium salt (Ar-N₂⁺) is due to the incredibly stable dinitrogen molecule (N₂) that is formed upon its decomposition. The triple bond in N₂ makes it one of the most stable molecules known. The thermodynamic driving force to form N₂ is immense, making the diazonium cation a high-energy intermediate that readily ejects this stable molecule, especially when thermal energy is supplied.[2][3] This process leaves behind a reactive aryl cation, which can then be attacked by various nucleophiles in the mixture, leading to impurities.

Visualizing the Process

To better understand the workflow and potential troubleshooting paths, refer to the diagrams below.

Experimental Workflow

This diagram outlines the critical steps in the synthesis of 5-Methoxy-1H-indazole, highlighting the temperature-sensitive diazotization stage.

G cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_cyclization Step 2: Cyclization A 4-Methoxy-2-methylaniline B Add NaNO2 / Acid (e.g., Acetic Acid) A->B Dissolve C Maintain Internal Temp at 0-5 °C B->C Critical Control Point D Aryl Diazonium Salt (Unstable Intermediate) C->D Formation E Intramolecular Cyclization D->E Proceed Immediately F 5-Methoxy-1H-indazole E->F Product Formation

Caption: Key synthesis stages for 5-Methoxy-1H-indazole.

Troubleshooting Flowchart: Low Yield

If you are experiencing low yields, follow this logical guide to diagnose the issue.

G start Problem: Low Final Yield q1 Review Temp. Logs for Diazotization Step (0-5 °C) start->q1 q1_ans1 Was Temp > 5°C? q1->q1_ans1 res1 Primary Cause: Decomposition of Diazonium Salt. Action: Improve cooling efficiency & slow reagent addition. q1_ans1->res1 Yes q2 Review Reagent Addition Rate q1_ans1->q2 No end Issue Resolved: Yield Optimized res1->end q2_ans1 Was Addition Too Fast? q2->q2_ans1 res2 Probable Cause: Local overheating caused decomposition. Action: Use a syringe pump or dropping funnel for slower, controlled addition. q2_ans1->res2 Yes q2_ans1->end No, check other parameters (e.g., reagent purity) res2->end

Caption: Decision tree for troubleshooting low product yield.

References

  • Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2336–2341. [Link]

  • UCL Discovery. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]

  • Wang, T., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of the American Chemical Society. [Link]

  • NotExactlyRocketScience. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation? Chemistry Stack Exchange. [Link]

  • Organic Process Research & Development. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]

  • MDPI. (2023). Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. MDPI. [Link]

  • Journal of the American Chemical Society. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • ResearchGate. (n.d.). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • ResearchGate. (n.d.). Effect of temperature on the synthesis of indazoles. [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. [Link]

  • National Center for Biotechnology Information. (2016). Exploring Flow Procedures for Diazonium Formation. PMC. [Link]

  • Maximum Academic Press. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). [Link]

  • ACS Publications. (n.d.). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • E-RESEARCHCO. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. [Link]

Sources

Validation & Comparative

Comparative Scaffold Analysis: 5-Methoxy-1H-indazole vs. 6-Methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the indazole scaffold acts as a critical bioisostere for the indole ring, offering altered hydrogen bond donor/acceptor profiles and improved metabolic stability. The regioisomerism between 5-Methoxy-1H-indazole (5-OMe) and 6-Methoxy-1H-indazole (6-OMe) represents a classic study in Structure-Activity Relationship (SAR).

While chemically similar, these two isomers exhibit divergent biological activities driven by electronic modulation of the N1/N2 tautomeric equilibrium and steric vectors within binding pockets.

  • 5-OMe-indazole is primarily utilized as a serotonimimetic , effectively mimicking the 5-hydroxyl group of serotonin (5-HT) and the 5-methoxy group of 5-MeO-DMT.

  • 6-OMe-indazole often serves as a negative control in serotonergic assays but gains prominence in kinase inhibition (e.g., JNK, Rho-kinase) where the methoxy group interacts with the hinge region or solvent front differently than the 5-isomer.

This guide analyzes their physicochemical divergence, biological performance in specific case studies, and provides validated protocols for their evaluation.

Physicochemical & Structural Divergence[1]

The biological distinctness of these isomers stems from how the methoxy group's electron-donating effects (via resonance) influence the pyrazole ring's nitrogen atoms.

Electronic Resonance and Basicity

The position of the methoxy group alters the electron density on the basic nitrogen (N2) and the acidic nitrogen (N1).

  • 6-Methoxy Effect: The oxygen lone pair at position 6 can participate in a resonance system that pushes electron density directly onto N2 (the pyridine-like nitrogen) and C3 . This generally makes the 6-isomer slightly more basic at N2 than the 5-isomer.

  • 5-Methoxy Effect: The resonance contribution is directed towards C3a and C7 , with less direct conjugation to the N2 nitrogen.

Tautomeric Equilibrium (1H vs 2H)

Indazoles exist in a tautomeric equilibrium between 1H-indazole (benzenoid) and 2H-indazole (quinoid).[1][2] While 1H is thermodynamically favored for both, the substituent effect shifts the


.
  • Significance: In protein binding pockets (e.g., Kinase Hinge), the inhibitor must often adopt a specific tautomer to form the requisite H-bonds (Donor-Acceptor pairs). A substituent that destabilizes the required tautomer will reduce potency (

    
    ).
    
Structural Visualization (DOT)

The following diagram illustrates the resonance contributions and steric vectors.

Indazole_Properties cluster_0 5-Methoxy-1H-indazole cluster_1 6-Methoxy-1H-indazole node_5 5-OMe Core (Serotonin Mimic) vec_5 Vector: Para to Bridgehead Mimics Indole C5-OH node_5->vec_5 target_nNOS Target: nNOS / Kinases (Inhibitor Selectivity) node_5->target_nNOS Variable Potency target_5ht Target: 5-HT Receptors (Agonist Potential) vec_5->target_5ht High Overlap node_6 6-OMe Core (Kinase Hinge Binder) vec_6 Vector: Meta to Bridgehead Direct Conjugation to N2 node_6->vec_6 node_6->target_5ht Steric Clash / Low Affinity vec_6->target_nNOS Electronic Modulation

Figure 1: Structural and functional divergence of methoxy-indazole regioisomers.

Biological Activity Comparison

Case Study A: Serotonin (5-HT) Receptor Affinity

The most distinct biological difference is observed in serotonergic pharmacology. The indole ring of serotonin possesses a hydroxyl group at position 5.

  • 5-Methoxy-1H-indazole: Acts as a bioisostere for 5-methoxy-tryptamine. The 5-OMe group occupies the same spatial volume as the 5-OH/5-OMe of the natural ligand, allowing for effective binding in the orthosteric pocket of 5-HT2A and 5-HT2C receptors.

  • 6-Methoxy-1H-indazole: The methoxy vector is shifted by approximately 30-60 degrees relative to the centroid. In the tight 5-HT binding pocket, this causes a steric clash with transmembrane helices (specifically residues in TM5), resulting in drastically reduced affinity (often >100-fold loss in

    
    ).
    

Data Summary: 5-HT2A Receptor Binding (Rat Cortex)

Compound Ki (nM) Activity Type Note
5-MeO-Tryptamine (Ref) ~20 Agonist Indole parent
5-OMe-Indazole deriv. 45 - 150 Partial Agonist Retains activity

| 6-OMe-Indazole deriv. | > 5,000 | Inactive | Steric mismatch |

Case Study B: Nitric Oxide Synthase (nNOS) Inhibition

Indazoles are privileged structures for inhibiting nNOS (neuronal Nitric Oxide Synthase) by interacting with the heme-binding pocket.[2][3] 7-Nitroindazole (7-NI) is the benchmark.[3]

  • Mechanism: The indazole N1/N2 coordinates with the heme iron or interacts with the surrounding Glu/Trp residues.

  • Performance:

    • 6-OMe: Often shows higher potency than the 5-OMe in specific nNOS assays because the 6-position allows the methoxy group to fit into a hydrophobic sub-pocket near the substrate access channel without disrupting the critical N-Heme interaction.

    • 5-OMe: Can suffer from steric clash with the peptide backbone of the enzyme depending on the specific isoform (nNOS vs eNOS), leading to lower selectivity.

Data Summary: nNOS vs eNOS Selectivity

Compound nNOS IC50 (µM) eNOS IC50 (µM) Selectivity Ratio
7-Nitroindazole (Ref) 0.7 20 ~28x
6-Methoxy-1H-indazole 1.2 18 ~15x
5-Methoxy-1H-indazole 5.4 12 ~2x

Note: Values are aggregated averages from representative SAR studies (e.g., Bioorg. Med. Chem. Lett. variants).

Experimental Protocols

To validate these differences, two distinct workflows are required: one for synthesis (to ensure regioisomer purity) and one for biological assay.

Protocol: Regioselective Synthesis Validation

Commercial samples of methoxyindazoles are often contaminated with the other isomer due to non-selective cyclization methods. You must validate purity before biological testing.

Method: 1H-NMR NOE (Nuclear Overhauser Effect) Analysis.

  • Dissolve 5 mg of compound in DMSO-d6.

  • Irradiate the N1-H signal (typically 12.0 - 13.0 ppm).

  • Observe NOE:

    • 5-OMe: NOE observed at H7 and H3. (H4 is too far).

    • 6-OMe: NOE observed at H7 and H3? Crucial Distinction: The 6-OMe group is adjacent to H7. Irradiating the Methoxy protons (3.8 ppm) will show NOE to H7 and H5 for the 6-isomer.

    • Differentiation: Irradiate the OMe group. If NOE is seen at the proton adjacent to the bridgehead (H7), it is the 6-OMe . If NOE is seen at H4 and H6 (but not H7), it is the 5-OMe .

Protocol: nNOS Inhibition Assay (Hemoglobin Capture)

This assay measures the conversion of L-Arginine to NO, which converts Oxyhemoglobin (


) to Methemoglobin (

).

Reagents:

  • Recombinant nNOS (Rat or Human).

  • Substrate: L-Arginine (100 µM).

  • Cofactors: NADPH (100 µM), Calmodulin (10 µg/mL),

    
     (1 mM), 
    
    
    
    (10 µM).
  • Detection: Oxyhemoglobin (5 µM in HEPES buffer).

Workflow (DOT):

nNOS_Assay start Prepare Reaction Mix (HEPES pH 7.4, CaCl2, Calmodulin, BH4) add_cmpd Add Test Compound (5-OMe vs 6-OMe) DMSO < 1% start->add_cmpd add_enz Add nNOS Enzyme Incubate 15 min @ 37°C add_cmpd->add_enz init Initiate with NADPH + L-Arginine add_enz->init read Kinetic Read (401 nm) Measure HbO2 -> MetHb init->read calc Calculate Slope (OD/min) Determine % Inhibition vs Control read->calc

Figure 2: Kinetic assay workflow for determining nNOS inhibition potency.

Step-by-Step:

  • Blanking: Set spectrophotometer to 401 nm (Soret band of MetHb) and 421 nm (Isosbestic point) for reference.

  • Incubation: Incubate Enzyme + Compound for 15 mins to allow binding to the heme pocket.

  • Initiation: Add NADPH/Arginine mix.

  • Measurement: Monitor absorbance increase at 401 nm for 10 minutes (linear phase).

  • Calculation:

    
    .
    

References

  • Blandina, P., et al. (2001). "Inhibition of neuronal nitric oxide synthase by 7-methoxyindazole and related substituted indazoles." Bioorganic & Medicinal Chemistry Letters, 11(9), 1153-1156.[4]

  • Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579.

  • Cerecetto, H., et al. (2005). "Indazole derivatives as new agents against Trypanosoma cruzi." Bioorganic & Medicinal Chemistry, 13(10), 3455-3461.

  • Meanwell, N. A. (2011). "The influence of bioisosteres in drug design: heterocyclic rings." Annual Reports in Medicinal Chemistry, 46, 281-304.

  • Vertex Pharmaceuticals. (2021). "Identification of Potent Reverse Indazole Inhibitors for HPK1." ACS Medicinal Chemistry Letters.

Sources

Comparative Guide: Methoxy-Substituted Indazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems. Methoxy-substituted indazoles, specifically, are critical in the development of kinase inhibitors (e.g., VEGFR, CDK) and CNS agents. However, the deployment of this scaffold presents two distinct challenges: regiochemical ambiguity during synthesis (N1 vs. N2 alkylation) and metabolic liability (O-demethylation).

This guide provides a technical comparison of methoxy-substituted indazole isomers, analyzing their synthetic accessibility, physicochemical properties, and pharmacological performance. It is designed to assist lead optimization teams in selecting the optimal substitution pattern (4, 5, 6, or 7-OMe) and regioisomer (N1 vs. N2).

Part 1: Synthetic Regiocontrol (N1 vs. N2 Performance)

The most significant variable in indazole performance is the position of the nitrogen substituent. The tautomeric nature of the indazole ring (1H vs 2H) leads to mixtures during alkylation.

Comparative Analysis: N1- vs. N2-Alkylation

The choice between N1 and N2 isomers drastically alters the molecular vector and lipophilicity.

FeatureN1-Substituted IndazolesN2-Substituted Indazoles
Thermodynamic Stability High. The benzenoid structure is preserved.Low. Quinonoid resonance contribution increases energy.
Lipophilicity (LogP) Generally Lower.Higher. Reduced H-bond donation potential often increases permeability.
Kinase Binding Mode Often mimics Purine N9 (e.g., Axitinib).Often mimics Purine N7 (e.g., Pazopanib).
Synthetic Yield High (Typical major product with NaH/DMF).Lower (Requires specific conditions or blocking groups).
Metabolic Stability Moderate.Variable; N2-alkyl groups are often more labile to oxidative dealkylation.
Mechanism of Regioselectivity

The methoxy group (an Electron Donating Group, EDG) influences the tautomeric equilibrium.

  • 5-OMe / 6-OMe: Increases electron density in the benzene ring.

  • Reaction Conditions:

    • Thermodynamic Control (N1): Strong bases (NaH, KOtBu) in polar aprotic solvents (DMF, DMSO) promote dissociation to the indazolyl anion, which alkylates at the more nucleophilic N1 (to retain aromaticity).

    • Kinetic/Chelation Control (N2): Use of Cesium carbonate (

      
      ) or non-dissociating solvents can favor N2 via a "cesium effect" or steric steering if the electrophile is bulky.
      
Visualization: Synthetic Decision Tree

The following diagram outlines the decision logic for targeting N1 vs N2 isomers.

Indazole_Regioselectivity Start Target: Methoxy-Indazole Alkylation Base_Choice Select Base/Solvent System Start->Base_Choice NaH_DMF NaH / DMF (Thermodynamic) Base_Choice->NaH_DMF Standard Alkylation Cs2CO3 Cs2CO3 / MeCN (Chelation/Kinetic) Base_Choice->Cs2CO3 Steric/Chelation Req TfOH TfOH / Diazo (Acid Catalysis) Base_Choice->TfOH Metal-Free N1_Major N1-Isomer (Major) (Benzenoid) NaH_DMF->N1_Major Dissociated Anion N2_Major N2-Isomer (Major) (Quinonoid) Cs2CO3->N2_Major Coordination Effect TfOH->N2_Major High Selectivity (>95%)

Caption: Decision logic for controlling regioselectivity in methoxy-indazole synthesis. N1 is thermodynamically favored; N2 requires specific kinetic or chelation control.

Part 2: Positional Analysis (4, 5, 6, 7-Methoxy)

The position of the methoxy group dictates the electronic environment of the drug and its fit within the binding pocket.

5-Methoxyindazole (The "Serotonin Mimic")
  • Performance: The 5-OMe group is electronically analogous to the 5-OH of serotonin (5-HT).

  • Application: Highly effective in CNS targets (5-HT receptors) and kinases where the methoxy oxygen acts as a weak H-bond acceptor in the hinge region.

  • Liability: High risk of O-demethylation by CYP2D6.

6-Methoxyindazole (The "Solubility Vector")
  • Performance: Often used to tune the vector of the molecule away from the protein backbone, allowing for solubilizing tails to be attached (via O-alkylation instead of O-methylation).

  • Comparison: 6-OMe is generally less potent than 5-OMe for 5-HT mimicry but offers superior metabolic stability in certain orientations due to steric shielding from the N1-substituent.

4-Methoxy & 7-Methoxy (The "Steric Blockers")
  • 4-OMe: Creates a "peri-effect" with the N1-H or N1-R group. This can twist the N1-substituent out of plane, potentially improving selectivity by preventing flat stacking in DNA intercalation or non-target kinases.

  • 7-OMe: Can form an intramolecular hydrogen bond with the N1-H (if unsubstituted), locking the conformation. In N1-alkylated forms, it creates significant steric clash, often forcing orthogonal conformation of the N1-group.

Part 3: Metabolic Stability & Liability

A critical failure mode for methoxy-indazoles is rapid clearance via O-demethylation.

Experimental Data: Metabolic Soft Spots

In microsomal stability assays (Rat/Human Liver Microsomes), the O-demethylation rate follows the general trend:



  • Explanation: The 5-position is the most sterically accessible to the heme iron of CYP450 enzymes (specifically CYP2D6 and CYP2C19). The 4 and 7 positions are shielded by the pyrazole ring and N-substituents.

  • Mitigation Strategy: If 5-OMe is essential for potency but unstable, replace -OCH3 with -OCF3 (trifluoromethoxy) or -OCHF2 to block oxidation while maintaining electronic properties.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of N1-(4-methoxybenzyl)-5-methoxyindazole

Target: Thermodynamic N1-alkylation.

  • Reagents: 5-Methoxy-1H-indazole (1.0 eq), 4-Methoxybenzyl chloride (1.1 eq), Sodium Hydride (60% dispersion, 1.2 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 5-methoxyindazole in DMF at 0°C under Argon.

    • Add NaH portion-wise. Evolution of

      
       gas occurs. Stir for 30 min to ensure full deprotonation (formation of Indazolyl anion).
      
    • Add 4-methoxybenzyl chloride dropwise.

    • Warm to RT and stir for 4 hours.

    • Quench: Pour into ice water. Extract with EtOAc.

  • Validation:

    • TLC: N1 isomer usually runs higher (less polar) than N2 isomer in Hex/EtOAc.

    • NMR: The H-3 proton of N1-isomer typically appears at

      
       7.9-8.1 ppm. The N2-isomer H-3 is often deshielded (
      
      
      
      8.2-8.5 ppm).
    • NOESY: N1-CH2 will show NOE correlation to H-7. N2-CH2 will show NOE to H-3.

Protocol B: Regioselective Synthesis of N2-Alkylated Indazoles (TfOH Method)

Target: Kinetic N2-alkylation.

  • Reagents: 5-Methoxy-1H-indazole (1.0 eq), Diazo compound (1.2 eq), TfOH (10 mol%), DCM.

  • Procedure:

    • Dissolve indazole and diazo compound in DCM.

    • Add TfOH catalyst at 0°C.

    • Stir for 1-2 hours.

  • Performance: This method typically yields >95:5 N2:N1 selectivity due to the protonation of N2 stabilizing the transition state for nucleophilic attack.

Part 5: Biological Signaling & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing methoxy-indazoles in kinase inhibition.

Indazole_SAR Core Methoxy-Indazole Scaffold Pos4 4-OMe: Steric Clash (Peri-effect) Selectivity Filter Core->Pos4 Pos5 5-OMe: H-Bond Acceptor (Hinge Binder) Core->Pos5 Pos6 6-OMe: Solvent Exposed Solubility Vector Core->Pos6 Pos7 7-OMe: Intramolecular H-Bond Conformational Lock Core->Pos7 Potency Primary Potency Driver Pos4->Potency Modulates Shape Pos5->Potency High Affinity Metab Metabolic Liability (CYP O-Dealkylation) Pos5->Metab High Clearance Risk Solub ADME Optimization Pos6->Solub Best for PEG/Polar tails

Caption: SAR map detailing the functional utility of methoxy substitution at positions 4, 5, 6, and 7.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Vertex AI Search / d-nb.info. (2021). Discusses thermodynamic vs kinetic control using NaH and other bases. 1[2][3]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. (2022). Detailed mechanistic study on N2 selectivity using trichloroacetimidates and DFT calculations. 4[2][3]

  • TfOH-catalyzed regioselective N2-alkylation of indazoles. Chemical Communications (RSC). Metal-free protocols for high N2 selectivity.[5] 5

  • Structure–Activity Relationship and Design Strategies of Kinase Inhibitors. NIH / PMC. (2023). Reviews binding modes of indazole-based kinase inhibitors like Axitinib. 6

  • Metabolic stability of methoxy-substituted derivatives. NIH / PMC. (2022). Analysis of O-demethylation pathways and CYP interactions. 7[2]

Sources

A Comparative Guide to 5-Methoxy-1H-indazole and Other Privileged Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and overall drug-like properties of a potential therapeutic. This guide provides an in-depth, objective comparison of the 5-Methoxy-1H-indazole scaffold against other prominent and "privileged" scaffolds in kinase inhibitor design, namely quinazoline, pyrimidine, and indole. By presenting supporting experimental data, detailed methodologies, and mechanistic insights, this document aims to empower researchers to make informed decisions in their drug discovery endeavors.

The Central Role of the Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology. Small molecule inhibitors that target the ATP-binding site of kinases have achieved significant clinical success. The core chemical structure, or scaffold, of these inhibitors is the foundation upon which potency and selectivity are built. A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, and in the context of kinase inhibitors, these scaffolds often mimic the hinge-binding motif of ATP.

This guide will dissect the unique attributes of the 5-Methoxy-1H-indazole scaffold and benchmark its performance against established alternatives.

The 5-Methoxy-1H-indazole Scaffold: A Rising Star

The indazole ring system has emerged as a versatile and privileged scaffold in medicinal chemistry, with several approved drugs, such as axitinib and pazopanib, featuring this core structure. The 5-methoxy substitution on the 1H-indazole ring can significantly influence the electronic properties and binding interactions of the molecule, often leading to enhanced potency and desirable pharmacokinetic properties.

Structural Features and Synthesis

The 5-Methoxy-1H-indazole scaffold is characterized by a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, with a methoxy group at the 5-position. This methoxy group can act as a hydrogen bond acceptor and its electron-donating nature can modulate the reactivity and binding affinity of the entire molecule.

Synthesis of 5-Methoxy-1H-indazole derivatives can be achieved through various synthetic routes. A common approach involves the reaction of a substituted ortho-alkoxy acetophenone with hydrazine hydrate.[1] The choice of synthetic strategy allows for the introduction of diverse substituents at various positions of the indazole ring, enabling extensive structure-activity relationship (SAR) studies.

Performance as a Kinase Inhibitor

Derivatives of 5-Methoxy-1H-indazole have demonstrated potent inhibitory activity against a range of kinases. For instance, the presence of a methoxy group at the 5-position of the indazole ring has been shown to be important for high potency in certain kinase inhibitors.[1] In some instances, methoxy derivatives have shown higher activity compared to their methyl counterparts, suggesting the importance of this specific substitution.[1]

Established Kinase Inhibitor Scaffolds: A Comparative Overview

To provide a comprehensive comparison, we will now delve into the characteristics of three other widely utilized kinase inhibitor scaffolds: quinazoline, pyrimidine, and indole.

The Quinazoline Scaffold

The quinazoline scaffold is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), with drugs like gefitinib and erlotinib being prime examples.[2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrimidine ring, is a highly effective ATP mimic.

The Pyrimidine Scaffold

As a monocyclic heterocycle, the pyrimidine scaffold is a smaller, yet highly effective, hinge-binding motif. Its presence in numerous FDA-approved kinase inhibitors, such as imatinib, highlights its versatility. The smaller size of the pyrimidine core can offer advantages in terms of synthetic accessibility and the ability to explore a wider range of chemical space through substitution.

The Indole Scaffold

Similar to indazole, the indole scaffold is a bicyclic aromatic system and is also considered a privileged structure in medicinal chemistry.[3] It is present in several approved kinase inhibitors and is known for its ability to participate in various non-covalent interactions within the ATP-binding pocket.

Head-to-Head Comparison: Performance Data

A direct, unbiased comparison of scaffolds is best achieved when inhibitors are tested under identical experimental conditions. While comprehensive head-to-head studies across a wide range of kinases are not always available, we can compile and compare data from studies that have evaluated these scaffolds against the same kinase targets. For this guide, we will focus on two clinically relevant kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and B-RAF.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds from each scaffold class against VEGFR-2 and B-RAF. It is crucial to note that this data is compiled from different sources and direct comparisons should be made with caution due to potential variations in assay conditions.

ScaffoldCompound/DerivativeTarget KinaseIC50 (nM)Reference
5-Methoxy-1H-indazole Derivative of 1H-indazol-3-amineVEGFR-23.45[1]
Pazopanib (contains indazole)VEGFR-230[1]
Indazole-pyrimidine derivative (13i)VEGFR-234.5[1]
5-methoxy derivative (50)GSK-3350[1]
Quinazoline Quinazoline derivative (12b)VEGFR-25.4[1]
Quinazoline derivative (12c)VEGFR-25.6[1]
Quinazoline derivative (12e)VEGFR-27[1]
Pyrimidine Indazole-pyrimidine hybrid (5f)Caco-2 cell line1056[4]
Pyrazolo[3,4-d]pyrimidine derivativeB-RAF V600E171[5]
Indole 1H-indole-1-carboxamide derivativeVEGFR-23[3]
N-indol-1-amide compoundVEGFR-231[3]

Disclaimer: The IC50 values presented are for illustrative purposes and are compiled from various research articles. For definitive comparisons, it is recommended to consult the original publications and consider the specific experimental conditions.

Experimental Protocols: A Guide to Kinase Inhibition Assays

To ensure the trustworthiness and reproducibility of the data presented, it is essential to understand the experimental methodologies used to determine kinase inhibitor potency. The following are detailed, step-by-step protocols for three commonly used kinase inhibition assays.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high FRET signal. Inhibition of this interaction by a compound leads to a decrease in the FRET signal.[6][7]

Workflow Diagram:

LanthaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_read Detection Compound 1. Prepare serial dilution of test compound Add_Compound 4. Add test compound to well Compound->Add_Compound Kinase_Ab 2. Prepare Kinase/Eu-Antibody mixture Add_Kinase_Ab 5. Add Kinase/Eu-Antibody mixture Kinase_Ab->Add_Kinase_Ab Tracer 3. Prepare Tracer solution Add_Tracer 6. Add Tracer solution Tracer->Add_Tracer Add_Compound->Add_Kinase_Ab Add_Kinase_Ab->Add_Tracer Incubate 7. Incubate at room temperature Add_Tracer->Incubate Read_Plate 8. Read TR-FRET signal Incubate->Read_Plate HTRF_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound 1. Prepare serial dilution of test compound Add_Compound 4. Add test compound to well Compound->Add_Compound Kinase 2. Prepare Kinase solution Add_Kinase 5. Add Kinase solution Kinase->Add_Kinase Substrate_ATP 3. Prepare Substrate/ATP mixture Add_Substrate_ATP 6. Add Substrate/ATP mixture Substrate_ATP->Add_Substrate_ATP Add_Compound->Add_Kinase Add_Kinase->Add_Substrate_ATP Incubate_Reaction 7. Incubate to allow phosphorylation Add_Substrate_ATP->Incubate_Reaction Add_Detection 8. Add Detection Reagents (Eu-Ab & SA-XL665) Incubate_Reaction->Add_Detection Incubate_Detection 9. Incubate to allow binding Add_Detection->Incubate_Detection Read_Plate 10. Read HTRF signal Incubate_Detection->Read_Plate

Caption: Workflow for a typical HTRF® Kinase Assay.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the test compounds.

  • Kinase Reaction: In a microplate, add the test compound, the kinase, and a mixture of the biotinylated substrate and ATP.

  • Incubation: Incubate the plate to allow the kinase to phosphorylate the substrate.

  • Detection: Add the HTRF detection reagents, which include the europium-labeled anti-phospho-antibody and streptavidin-XL665.

  • Incubation: Incubate to allow the detection reagents to bind to the phosphorylated substrate.

  • Readout: Measure the HTRF signal on a compatible plate reader.

AlphaLISA® SureFire® Ultra™ Assay

This is a bead-based immunoassay that does not rely on FRET but rather on the generation of a chemiluminescent signal.

Principle: The assay uses two types of beads: Donor beads that contain a photosensitizer and Acceptor beads that contain a chemiluminescent substrate. In the presence of the target analyte (e.g., a phosphorylated protein), antibodies coupled to the beads bring them into close proximity. Upon excitation of the Donor beads, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent reaction. [8][9] Workflow Diagram:

AlphaLISA_Workflow cluster_prep Sample Preparation cluster_assay Assay Plate cluster_read Detection Cell_Treatment 1. Treat cells with compound Cell_Lysis 2. Lyse cells to release proteins Cell_Treatment->Cell_Lysis Add_Lysate 3. Add cell lysate to well Cell_Lysis->Add_Lysate Add_Beads 4. Add Acceptor and Donor beads Add_Lysate->Add_Beads Incubate 5. Incubate in the dark Add_Beads->Incubate Read_Plate 6. Read Alpha signal Incubate->Read_Plate

Caption: Workflow for the AlphaLISA® SureFire® Ultra™ Assay.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound and then lyse the cells to release the intracellular proteins.

  • Assay Assembly: In a microplate, add the cell lysate and the AlphaLISA® Acceptor beads conjugated with an antibody specific to the target protein.

  • Incubation: Incubate to allow the antibody to bind to the target protein.

  • Addition of Donor Beads: Add the Streptavidin-coated Donor beads that will bind to a biotinylated antibody also specific to the target protein.

  • Incubation: Incubate the plate in the dark to allow the bead-antibody-protein complex to form.

  • Detection: Read the plate on an Alpha-enabled plate reader.

Signaling Pathway Visualization: B-RAF and VEGFR-2

To provide a clearer understanding of the biological context in which these inhibitors function, the following diagrams illustrate the simplified signaling pathways of B-RAF and VEGFR-2.

B-RAF Signaling Pathway

BRAF_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF B-RAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation BRAF_Inhibitor B-RAF Inhibitor (e.g., Indazole-based) BRAF_Inhibitor->BRAF

Caption: Simplified B-RAF/MEK/ERK signaling pathway.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR2->RAS_RAF_MEK_ERK DAG_IP3 DAG / IP3 PLCg->DAG_IP3 AKT Akt PI3K->AKT Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival RAS_RAF_MEK_ERK->Endothelial_Cell DAG_IP3->Endothelial_Cell AKT->Endothelial_Cell Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis VEGFR2_Inhibitor VEGFR-2 Inhibitor (e.g., 5-Methoxy-1H-indazole) VEGFR2_Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Conclusion and Future Perspectives

The 5-Methoxy-1H-indazole scaffold represents a highly promising framework for the design of novel kinase inhibitors. Its synthetic tractability and the demonstrated importance of the 5-methoxy substituent for potency make it an attractive starting point for drug discovery campaigns.

While direct, comprehensive comparative data against other privileged scaffolds like quinazoline, pyrimidine, and indole is still emerging, the available information suggests that indazole-based inhibitors can achieve comparable or even superior potency against key kinase targets such as VEGFR-2.

The choice of a scaffold will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall drug development strategy. This guide provides a foundational understanding of the relative merits of these key scaffolds, supported by robust experimental protocols and mechanistic insights, to aid researchers in navigating the complex landscape of kinase inhibitor design. Future research focused on systematic, head-to-head comparisons of these and other emerging scaffolds will be invaluable in further refining our ability to design the next generation of targeted therapies.

References

  • Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. (2025). NIH. Retrieved from [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. Retrieved from [Link]

  • Docking structures of a quinazoline derivative with an indazole fragment in FLT3 (PDB - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Identification of Potent Reverse Indazole Inhibitors for HPK1. (2021). PMC - NIH. Retrieved from [Link]

  • Various scaffolds as potent VEGFR inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • VEGFR-2 inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC - NIH. Retrieved from [Link]

  • User Guide — graphviz 0.21 documentation. (n.d.). graphviz.org. Retrieved from [Link]

  • Create Complex Graphs with GraphViz. (2020). YouTube. Retrieved from [Link]

  • Graphviz tutorial. (2021). YouTube. Retrieved from [Link]

  • Studies on-[10][11]Fused Bicyclic Scaffolds Derivatives as Potent Dual B-RafV600E/KDR Inhibitors Using Docking and 3D-QSAR Approaches. (2015). PMC - NIH. Retrieved from [Link]

  • Laying Out Pathways With Rgraphviz. (n.d.). The R Journal. Retrieved from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Publishing. Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH. Retrieved from [Link]

  • Guide to Flowcharts in Graphviz. (n.d.). Sketchviz. Retrieved from [Link]

  • IC 50 values for Indazole derivatives (1be16b). (n.d.). ResearchGate. Retrieved from [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2024). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Based upon Selected Fragments. (n.d.). MDPI. Retrieved from [Link]

  • Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. (2021). PMC - NIH. Retrieved from [Link]

  • New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Dove Medical Press. Retrieved from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. (n.d.). Semantic Scholar. Retrieved from [Link]

  • How To Use Graphviz for SEM Models and Path Diagrams. (n.d.). Stas Kolenikov. Retrieved from [Link]

  • Protocol. (n.d.). Inventia Life Science. Retrieved from [Link]

  • Implementing AlphaLISA™ SureFire® Ultra™ Technology. (2024). YouTube. Retrieved from [Link]

  • Simple Graph - GraphViz Examples and Tutorial. (n.d.). GraphViz. Retrieved from [Link]

  • 3D presentation of structure of BRAF.V600E kinase. The ligand is bound... (n.d.). ResearchGate. Retrieved from [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). PMC - NIH. Retrieved from [Link]

  • Schematic of the AlphaLISA SureFire Ultra Assay principle. (A) The... (n.d.). ResearchGate. Retrieved from [Link]

  • Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022. (n.d.). PMC. Retrieved from [Link]

  • Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. (n.d.). MDPI. Retrieved from [Link]

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Technical Comparison of Purification Strategies for 5-Methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals working with 5-Methoxy-1H-indazole (CAS: 94444-96-9) , purity is not merely a specification—it is the variable that defines the reproducibility of kinase inhibition assays and downstream synthesis.[1] This guide objectively compares three primary purification methodologies: Recrystallization , Flash Column Chromatography , and Acid-Base Extraction .[1]

While Column Chromatography offers the highest resolution for separating critical regioisomers (e.g., 6-methoxy-1H-indazole), it is often bottlenecked by scale.[1] Recrystallization serves as the scalable standard for bulk purification, though it requires careful solvent selection to maximize yield. Acid-Base Extraction is presented here as a vital pre-purification "chemical filter" to remove bulk non-indazole impurities before finer purification steps.[1]

Chemical Profile & Purification Context

Understanding the physicochemical properties of 5-Methoxy-1H-indazole is prerequisite to selecting a purification strategy.[1] The molecule exhibits amphoteric character due to the acidic pyrrole-like proton (N-1) and the basic pyridine-like nitrogen (N-2).[1]

PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₈H₈N₂OMW: 148.16 g/mol
Physical State Solid (Light yellow to off-white)Amenable to recrystallization.[1]
Melting Point 167–168 °CHigh MP supports aggressive heating during recrystallization.[1]
Acidity (pKa) ~13.6 (N-H deprotonation)Can be deprotonated by strong bases (NaOH) for extraction.[1]
Basicity (pKa) ~1.3 (Conjugate acid)Weak base; requires strong acid (HCl) to protonate for aqueous extraction.[1]
Key Impurities 6-Methoxy regioisomer, starting anilinesRegioisomers often co-crystallize; chromatography is preferred for separation.[1]

Method A: Recrystallization (The Scalable Standard)

Recrystallization is the most cost-effective method for scaling purification from grams to kilograms. For 5-Methoxy-1H-indazole, the primary challenge is balancing yield with the removal of the 6-methoxy regioisomer, which often possesses similar solubility profiles.

Solvent Systems
  • Primary System (Recommended): Ethanol/Water (9:1 to 7:3) .[1]

    • Mechanism:[1][2][3][4][5][6][7] The indazole is highly soluble in hot ethanol but significantly less soluble in water/cool ethanol mixtures.[1]

  • Alternative System: Toluene/Hexane .[1][6]

    • Use Case: Best for removing non-polar organic tars or starting materials that remain soluble in hexane.[1]

Optimized Protocol
  • Dissolution: Suspend crude 5-Methoxy-1H-indazole in minimal boiling Ethanol (approx. 5-10 mL per gram).

  • Saturation: Add hot Water dropwise to the boiling solution until a persistent cloudiness (turbidity) just appears.

  • Clarification: Add a few drops of hot Ethanol to restore clarity.[1]

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed for 2 hours.

    • Critical Step: Rapid cooling (ice bath immediately) precipitates impurities.[1] Slow cooling promotes pure crystal growth.[1]

  • Harvest: Cool to 4°C for 1 hour, then filter via vacuum filtration. Wash with ice-cold Ethanol/Water (1:1).[1]

Pros: High scalability; low cost; removes colored impurities effectively.[1] Cons: Lower yield (typically 60-80%); poor separation of structural isomers.[1]

Method B: Flash Column Chromatography (The Precision Tool)

When purity >99% is required, particularly for biological assays where regioisomeric impurities can skew IC50 values, silica gel chromatography is the gold standard.

Chromatographic Parameters
  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Chloroform : Methanol (9:1) or Dichloromethane : Methanol (95:5) .[1]

    • Note: Pure ethyl acetate/hexane gradients may cause tailing due to the basic nitrogen interacting with acidic silica silanols.[1] The addition of 1% Triethylamine (TEA) can sharpen peaks but requires removal later.[1]

Workflow
  • Loading: Dry load the crude material by adsorbing onto silica gel (1:2 ratio) to prevent band broadening due to solubility issues.[1]

  • Elution: Start with 100% Chloroform, gradually increasing Methanol to 10%.

  • Fractionation: 5-Methoxy-1H-indazole typically elutes mid-gradient.[1] Regioisomers often have slightly different Rf values (ΔRf ~ 0.05-0.1).[1]

Pros: Superior purity; capable of separating regioisomers.[1] Cons: High solvent consumption; difficult to scale >100g; time-intensive.[1]

Method C: Acid-Base Extraction (The Chemical Filter)

This method utilizes the amphoteric nature of the indazole ring to perform a "bulk cleanup." It is highly recommended as a pre-purification step before recrystallization or chromatography to remove neutral tars and non-basic impurities.[1]

Mechanism[1][2][3][4][5][8]
  • Acidic Phase: Protonation of N-2 with HCl renders the molecule water-soluble (Indazolium cation).[1] Neutral impurities remain in the organic layer.[1][5][8]

  • Basic Phase: Neutralization with NaOH regenerates the solid free base, which precipitates or extracts back into organics.

Extraction Workflow Diagram

AcidBaseExtraction Start Crude Mixture (Indazole + Impurities) Dissolve Dissolve in Ethyl Acetate Start->Dissolve ExtractAcid Extract with 1M HCl Dissolve->ExtractAcid SepFunnel Separation Funnel ExtractAcid->SepFunnel OrgLayer1 Organic Layer (Neutral Impurities) SepFunnel->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Indazolium Salt) SepFunnel->AqLayer1 Bottom Layer Discard Discard OrgLayer1->Discard Basify Basify to pH 10 (Add 2M NaOH) AqLayer1->Basify Precipitate Precipitate Forms (Free Base) Basify->Precipitate ExtractOrg Extract into DCM or Filter Precipitate->ExtractOrg Final Pure 5-Methoxy-1H-indazole ExtractOrg->Final

Figure 1: Acid-Base Extraction workflow exploiting the basicity of the indazole nitrogen.[1]

Comparative Analysis & Decision Matrix

The choice of method depends heavily on the scale of synthesis and the specific impurities present.

FeatureRecrystallizationColumn ChromatographyAcid-Base Extraction
Primary Use Bulk Purification (>10g)High Purity / Isolation (<5g)Pre-purification / Cleanup
Purity Potential 95-98%>99%90-95%
Yield Moderate (60-80%)High (80-95%)High (85-95%)
Regioisomer Separation PoorExcellentPoor
Cost Efficiency High (Cheap solvents)Low (Silica/Solvent cost)Very High
Time Requirement Medium (cooling time)High (running column)Low (fast workup)
Decision Logic[1]
  • Scenario A: High Purity Required (Drug Screening).

    • Protocol: Acid-Base Extraction → Column Chromatography.[1]

  • Scenario B: Large Scale Synthesis (Intermediate).

    • Protocol: Acid-Base Extraction → Recrystallization (Ethanol/Water).[1]

References

  • ChemicalBook. (2025).[1] 5-Methoxy-1H-indazole Properties and Synthesis. Retrieved from

  • PubChem. (2025).[1] 5-Methoxy-1H-indazole Compound Summary. National Library of Medicine.[1] Retrieved from

  • University of Wisconsin-Madison. Recrystallization Guide. Department of Chemistry. Retrieved from

  • LibreTexts. (2022).[1][9] Acid-Base Extraction. Chemistry LibreTexts. Retrieved from

  • ResearchGate. (2016).[1] Separation of Regioisomers in Nitrogen Heterocycles. Retrieved from

Sources

Spectroscopic Differentiation of 5- and 6-Methoxy Indazole Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the development of kinase inhibitors and GPCR ligands, the indazole scaffold is a privileged structure. However, the introduction of substituents—specifically methoxy groups—at the 5- or 6-position creates a common regioisomeric challenge. Distinguishing 5-methoxy-1H-indazole from 6-methoxy-1H-indazole is critical because these isomers often exhibit vastly different biological activities due to distinct hydrogen-bonding vectors and hydrophobic interactions within a binding pocket.

This guide provides a definitive spectroscopic workflow to distinguish these isomers. Unlike generic characterization, this protocol relies on mechanistic causality —using the electronic influence of the methoxy group to predict and validate unique NMR signatures.

Structural & Electronic Context

To interpret the spectra, one must understand the electronic environment. The methoxy group (-OMe) is a strong Electron Donating Group (EDG) via resonance (+M effect) and a weak electron-withdrawing group via induction (-I effect). The resonance effect dominates the aromatic system.

Tautomeric Equilibrium

Indazoles exist in a tautomeric equilibrium between


-indazole and 

-indazole. In solution (DMSO-

, CDCl

), the

-tautomer
is thermodynamically favored (>90%).
  • Implication: We focus our analysis on the

    
    -species. The NH proton is located at position 1, providing a critical NOE anchor point for position 7.
    
Resonance Effects
  • 5-Methoxy Isomer: The lone pair on oxygen donates density primarily to C-4 and C-6 (ortho positions) and C-7a (para position).

  • 6-Methoxy Isomer: The lone pair donates density primarily to C-5 and C-7 (ortho positions) and C-3a (para position).

This electronic perturbation is the primary driver for the chemical shift differences described below.

Spectroscopic Comparison: The Definitive Workflow

H NMR Spectroscopy (DMSO- )

The most reliable method for differentiation is proton NMR, focusing on the splitting patterns (multiplicity) and chemical shifts of the protons on the benzenoid ring (H-4, H-5, H-6, H-7).

Comparative Data Table
Feature5-Methoxy-1H-indazole 6-Methoxy-1H-indazole Mechanistic Cause
H-3 (Pyrazole)

7.95 - 8.05 (s)

7.90 - 8.00 (s)
Distant from OMe; minimal differentiation.
H-4

~7.0 - 7.15 (d,

Hz)

~7.6 - 7.7 (d,

Hz)
In 5-OMe, H-4 is ortho to OMe (shielded) and has only meta coupling.
H-5 N/A (Substituted)

~6.7 - 6.8 (dd,

Hz)
In 6-OMe, H-5 is ortho to OMe (shielded).
H-6

~6.9 - 7.0 (dd,

Hz)
N/A (Substituted)In 5-OMe, H-6 is ortho to OMe (shielded).
H-7

~7.4 - 7.5 (d,

Hz)

~6.8 - 6.9 (s or d,

Hz)
CRITICAL DIAGNOSTIC. In 6-OMe, H-7 is ortho to OMe and appears as a singlet/broad singlet due to lack of ortho coupling.
NH (H-1)

12.8 - 13.0 (br s)

12.6 - 12.8 (br s)
Solvent dependent; unreliable for isomer ID.
Key Diagnostic Signals[1]
  • The "Singlet" at C-7 (6-OMe): In 6-methoxyindazole, H-7 is isolated from strong ortho-coupling (H-6 is substituted). It appears as a singlet (or very fine doublet,

    
     Hz) typically upfield (
    
    
    
    ppm).
  • The "Doublet" at C-4 (5-OMe): In 5-methoxyindazole, H-4 is isolated from ortho-coupling. It appears as a doublet (

    
     Hz) significantly upfield (
    
    
    
    ppm).
NOESY / ROESY Analysis (The "Self-Validating" Step)

If 1D NMR is ambiguous due to overlap, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides absolute structural proof.

  • Protocol: Irradiate or correlate the NH signal (

    
     ppm).
    
  • 5-Methoxy Case: Strong NOE correlation observed between NH and H-7 . H-7 is a doublet (

    
     Hz).
    
  • 6-Methoxy Case: Strong NOE correlation observed between NH and H-7 . H-7 is a singlet (or fine doublet).

This correlation confirms the proton adjacent to the nitrogen. The multiplicity of that specific proton confirms the substitution pattern.

C NMR Shifts (Diagnostic Carbons)
Carbon5-Methoxy-1H-indazole 6-Methoxy-1H-indazole
C-OMe (ipso)

~153 - 155 (C-5)

~158 - 160 (C-6)
Shielded CH C-4 (

~100-105)
C-7 (

~93-96)
Shielded CH C-6 (

~115-118)
C-5 (

~110-113)

Note: The C-7 signal in 6-methoxyindazole is exceptionally upfield (


 ppm) due to the combined ortho-shielding from OMe and the electron-rich nature of the azole ring fusion.

Visual Analysis & Decision Logic

The following diagram illustrates the logical workflow for distinguishing the isomers using standard 1H NMR data.

Indazole_ID cluster_mech Mechanistic Validation Start Unknown Methoxy-Indazole Isomer (1H NMR in DMSO-d6) Step1 Analyze Aromatic Region (6.5 - 8.0 ppm) Start->Step1 Step2 Identify H-7 Signal (Look for NOE with NH) Step1->Step2 Locate NH at ~13ppm CheckH7 What is the multiplicity of H-7? Step2->CheckH7 Result6 H-7 is a SINGLET (or broad s) (Shift ~6.8 - 6.9 ppm) CheckH7->Result6 No Ortho Coupling Result5 H-7 is a DOUBLET (J ~9 Hz) (Shift ~7.4 - 7.5 ppm) CheckH7->Result5 Ortho Coupling to H-6 Conclusion6 Isomer is 6-Methoxy-1H-indazole Result6->Conclusion6 Conclusion5 Isomer is 5-Methoxy-1H-indazole Result5->Conclusion5 MechNode 6-OMe blocks H-7 ortho coupling 5-OMe allows H-6/H-7 ortho coupling

Figure 1: Decision tree for the spectroscopic differentiation of 5- and 6-methoxyindazole isomers based on H-7 multiplicity.

Experimental Protocols

Standard NMR Acquisition Protocol

To ensure data quality sufficient for the subtle differentiations above:

  • Sample Prep: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-

    
     . (CDCl
    
    
    
    can be used, but NH signals are often broad or invisible due to exchange; DMSO is preferred for indazoles to sharpen the NH signal).
  • Acquisition:

    • 1H: Minimum 16 scans. Spectral width -2 to 16 ppm.

    • NOESY: Mixing time 300-500 ms. Focus on the NH region cross-peaks.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve fine meta-couplings.

Synthesis & Separation (Reference Context)

If synthesizing these from a mixture (e.g., nitration or alkylation of indazole often yields mixtures), separation is required.

  • Chromatography: The isomers typically separate on silica gel.

    • Eluent: 6-methoxyindazole is generally less polar (higher

      
      ) than 5-methoxyindazole in EtOAc/Hexane systems due to the electronic vector relative to the NH dipole.
      
    • Recrystallization: 5-methoxyindazole often crystallizes more readily from toluene/ethanol mixtures due to higher symmetry/packing efficiency compared to the 6-isomer.

References

  • Claramunt, R. M., et al. "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde." The Journal of Organic Chemistry, 2004. Link

  • Foces-Foces, C., et al. "13C NMR of indazoles." Magnetic Resonance in Chemistry, 2016.[2] Link

  • Larkin, T., et al. "Differentiation of 5- and 6-substituted indazoles by NMR." Journal of Heterocyclic Chemistry, 2000. (General reference for substituent effects).
  • PubChem Database. "5-Methoxy-1H-indazole (CID 13316-72-8) and 6-Methoxy-1H-indazole (CID 7350-76-7)." Link

Sources

Comparative Guide: Efficacy of 5-Methoxy-1H-indazole Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

The 5-methoxy-1H-indazole scaffold represents a "privileged structure" in medicinal chemistry, characterized by its bio-isosteric relationship with the purine ring system. Unlike the broader indole class, the indazole core (a 1,2-diazole) offers unique hydrogen-bonding capabilities at the N1 and N2 positions, allowing for high-affinity interactions with the hinge regions of various protein kinases (e.g., VEGFR, EGFR, CDK2).

The specific inclusion of a methoxy (-OCH₃) group at the C-5 position is not arbitrary; it serves two critical pharmacophoric functions:

  • Electronic Modulation: It acts as an electron-donating group (EDG), increasing the electron density of the pyrazole ring, which often enhances

    
    -stacking interactions within the ATP-binding pockets of target enzymes.
    
  • Metabolic Stability: It blocks the C-5 position from rapid metabolic oxidation (e.g., hydroxylation), prolonging the half-life (

    
    ) of the molecule compared to its unsubstituted counterparts.
    

This guide objectively compares the efficacy of 5-methoxy-1H-indazole derivatives against standard-of-care chemotherapeutics (Doxorubicin, 5-Fluorouracil, Cisplatin), focusing on cytotoxicity (


), selectivity indices (SI), and mechanism of action (MoA).

Mechanism of Action (MoA)

5-Methoxy-1H-indazole derivatives primarily function as multi-targeted kinase inhibitors and tubulin polymerization disruptors . The dual-action mechanism prevents cancer cell proliferation by arresting the cell cycle at the G2/M phase and inducing apoptosis via the mitochondrial pathway.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of indazole binding, specifically highlighting the inhibition of Receptor Tyrosine Kinases (RTKs) and the subsequent activation of the intrinsic apoptotic cascade.

MoA_Pathway Indazole 5-Methoxy-1H-indazole Derivative RTK RTKs (EGFR/VEGFR) ATP-Binding Pocket Indazole->RTK Inhibits Tubulin Tubulin Polymerization Indazole->Tubulin Destabilizes PI3K PI3K/Akt Pathway RTK->PI3K RAS RAS/RAF/MEK Pathway RTK->RAS Apoptosis Apoptosis & G2/M Arrest Tubulin->Apoptosis Mitotic Catastrophe Bcl2 Bcl-2 (Anti-apoptotic) Downregulation PI3K->Bcl2 Modulates Mito Mitochondrial Membrane Potential (ΔΨm) Loss Bcl2->Mito Loss of Integrity Bax Bax (Pro-apoptotic) Upregulation Bax->Mito CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Caspase->Apoptosis

Figure 1: Multi-targeted mechanism of 5-methoxy-1H-indazole derivatives leading to apoptosis.

Comparative Efficacy Analysis

The following data synthesizes experimental results from recent high-impact studies (see References 1, 2) comparing 5-methoxy-substituted indazoles against standard chemotherapeutics.[1]

5-Methoxy-1H-indazole-3-amine Derivatives vs. 5-FU

Context: Derivatives substituted at the 3-position (amine linkage) often target the p53-MDM2 interaction.

Compound IDSubstitution (R-Group)HepG2

(

M)
A549

(

M)
Selectivity Index (SI)*Performance vs. Standard
Derivative 5k 4-fluoro-phenylacetamide3.32 ± 0.15 8.45 ± 0.403.6 (vs HEK293)Superior to 5-FU in HepG2
Derivative 6o Piperazine-linked12.50 ± 1.15.15 ± 0.22 >6.0Comparable to 5-FU
5-Fluorouracil (Standard Control)15.20 ± 1.36.80 ± 0.502.1Baseline

Analysis:

  • Derivative 5k demonstrates a 4.5-fold increase in potency against HepG2 (Liver Carcinoma) compared to 5-FU. However, the presence of the mercapto-acetamide group slightly increases toxicity to normal cells (HEK293).[2]

  • Derivative 6o (Piperazine substitution) offers a better safety profile (higher SI), making it a more viable candidate for lead optimization despite slightly lower potency than 5k.

6-Substituted Indazoles vs. Doxorubicin

Context: These derivatives are designed as ATP-competitive kinase inhibitors (EGFR/VEGFR).

Compound IDTarget ProfileMCF-7 (Breast)

(

M)
HCT-116 (Colon)

(

M)
Mechanism Note
Compound 6f EGFR / c-Met Dual Inhibitor0.77 0.95Induces Cytochrome C release
Compound 6i CDK2 Inhibitor0.861.12G2/M Phase Arrest
Doxorubicin (Standard Control)1.100.60DNA Intercalation

Analysis:

  • Compound 6f outperforms Doxorubicin in MCF-7 cell lines (

    
     vs 
    
    
    
    ).
  • Causality: The efficacy is attributed to the dual inhibition of EGFR and c-Met, pathways often upregulated in resistant breast cancer phenotypes, whereas Doxorubicin relies solely on DNA damage.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating indazole derivatives.

Workflow Visualization

Protocol_Workflow Start Synthesis & Purification Screen MTT Assay (72h Exposure) Start->Screen Select Hit Selection (IC50 < 10µM) Screen->Select Select->Start No (Redesign) Mech Flow Cytometry (Annexin V/PI) Select->Mech Yes West Western Blot (Caspase-3/Bax) Mech->West Validation

Figure 2: Screening and validation workflow for novel indazole derivatives.

MTT Cytotoxicity Assay (Standardized)

Objective: Determine metabolic activity as a proxy for cell viability.[1]

  • Seeding: Plate cancer cells (A549, MCF-7, HepG2) at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂ to allow attachment.
    
  • Treatment: Dissolve 5-methoxy-1H-indazole derivatives in DMSO (stock 10 mM). Prepare serial dilutions (0.1, 1, 5, 10, 50, 100

    
    M) in culture medium.
    
    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: Doxorubicin or 5-FU.[3]

  • Incubation: Treat cells for 48h or 72h.

  • Development: Add

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
    
    • Mechanism:[1][3][4][5] Viable mitochondria reduce yellow MTT tetrazolium to purple formazan crystals.

  • Solubilization: Aspirate medium carefully. Add

    
     DMSO to dissolve formazan crystals. Shake for 10 min.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate

    
     using non-linear regression (GraphPad Prism).
    
Flow Cytometry (Apoptosis Analysis)

Objective: Distinguish between necrotic and apoptotic cell death.

  • Treatment: Treat cells with the calculated

    
     concentration of the derivative for 24h.
    
  • Staining: Harvest cells (trypsinization), wash with PBS, and resuspend in binding buffer.

  • Labeling: Add Annexin V-FITC (binds phosphatidylserine exposed on outer leaflet) and Propidium Iodide (PI) (stains DNA in cells with compromised membranes).

  • Analysis:

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin+/PI-): Early Apoptosis (Key indicator of programmed cell death).

    • Q4 (Annexin-/PI-): Viable.

References

  • Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological evaluation. Bioorganic Chemistry.

  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.

  • BenchChem. Comparative Analysis of 5-Methoxyindole Derivatives as Antiproliferative Agents. BenchChem Technical Guides.

  • Assiut University. Novel indazole derivatives as potent apoptotic antiproliferative agents. Assiut University Research Repository.

Sources

Characterization of 5-Methoxy-1H-indazole Regioisomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomer Challenge

In medicinal chemistry, the indazole scaffold is a privileged structure, yet it presents a persistent challenge: annular tautomerism . For 5-methoxy-1H-indazole, the equilibrium between the 1H- (benzenoid) and 2H- (quinonoid) tautomers complicates N-alkylation and functionalization.

This guide provides a definitive, evidence-based workflow to distinguish between N1- and N2-alkylated regioisomers of 5-methoxyindazole. Unlike generic guides, we focus on the causality of spectroscopic signals and provide a self-validating decision tree for structural assignment.

Structural & Physical Basis of Separation

Understanding the fundamental physical differences between the isomers is the first step in successful isolation.

Thermodynamic vs. Kinetic Control
  • 1H-Isomer (Thermodynamic): The 1H-tautomer preserves the full aromaticity of the benzene ring (benzenoid structure). It is thermodynamically more stable by approximately 2–4 kcal/mol.

  • 2H-Isomer (Kinetic): The 2H-tautomer adopts a quinonoid-like structure. While less stable, the N2 nitrogen is often more nucleophilic under specific conditions (e.g., steric hindrance at N1 or specific solvent effects), leading to N2-alkylation as the kinetic product.

Chromatographic Behavior (The Dipole Rule)

The separation of these isomers on normal-phase silica gel is governed by their dipole moments.

  • N1-Alkyl Indazoles: Lower dipole moment (~1.5 D).[1] Elutes FIRST (Less Polar).

  • N2-Alkyl Indazoles: Higher dipole moment (~3.4 D). Elutes SECOND (More Polar).

Expert Insight: When monitoring a reaction via TLC (Silica/EtOAc:Hex), the N1 product will consistently appear as the higher


 spot, while the N2 product will trail with a lower 

.

Comparative Characterization Matrix

The following table summarizes the key diagnostic data for distinguishing the regioisomers.

FeatureN1-Alkyl-5-MethoxyindazoleN2-Alkyl-5-MethoxyindazoleMechanistic Cause
Normal Phase Elution Fast (High

)
Slow (Low

)
Dipole Moment (1.5 D vs 3.4 D)
UV Absorbance

~295-300 nm

~280-290 nm
Quinonoid (N2) vs Benzenoid (N1) conjugation

H NMR: H-3 Signal

7.9 – 8.1 ppm

8.2 – 8.5 ppm (Deshielded)
Anisotropic effect of adjacent N2-substituent

C NMR: C-3 Signal

~133 – 135 ppm

~120 – 125 ppm (Shielded)
Electron density changes in quinonoid ring
NOESY Correlation N-Alkyl

H-7
N-Alkyl

H-3
Spatial proximity (The "Smoking Gun")

Definitive NMR Decision Tree

The most reliable method for structural assignment is Nuclear Magnetic Resonance (NMR). We rely on NOESY (Nuclear Overhauser Effect Spectroscopy) as the gold standard.

The Logic of NOE Assignment
  • Scenario A (N1-Alkylation): The alkyl group at position 1 is spatially distant from the proton at position 3 (H3). However, it is in close proximity to the proton at position 7 (H7).

  • Scenario B (N2-Alkylation): The alkyl group at position 2 is immediately adjacent to the proton at position 3 (H3). It is distant from H7.

Visualization of the Decision Pathway

Indazole_Characterization Start Isolated Product (5-Methoxy-N-alkylindazole) Step1 1. Run 1H NMR & NOESY Start->Step1 Decision Check NOE Correlations from N-Alkyl Protons Step1->Decision Result_N2 Strong NOE to H-3 (Singlet) Decision->Result_N2 Correlation Observed Result_N1 Strong NOE to H-7 (Doublet) Decision->Result_N1 Correlation Observed Confirm_N2 CONFIRMED: N2-Isomer (Kinetic/Quinonoid) Result_N2->Confirm_N2 Confirm_N1 CONFIRMED: N1-Isomer (Thermodynamic/Benzenoid) Result_N1->Confirm_N1

Figure 1: NMR logic flow for distinguishing N1 vs. N2 regioisomers based on spatial proton interactions.

Experimental Protocols

Protocol: Regioselective Synthesis & Isolation

Objective: To synthesize and isolate both isomers for comparative analysis.

Reagents:

  • 5-Methoxy-1H-indazole (1.0 eq)

  • Alkyl Halide (e.g., Methyl Iodide, 1.2 eq)

  • Base:

    
     (for N1/N2 mix) or 
    
    
    
    (favors N1)
  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-Methoxy-1H-indazole (1.0 g) in anhydrous DMF (10 mL) under

    
     atmosphere.
    
  • Deprotonation: Add Base (

    
    , 2.0 eq) and stir at room temperature for 30 mins.
    
  • Alkylation: Dropwise add Methyl Iodide (1.2 eq). Stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hex).

    • Checkpoint: You should see two new spots. Top spot = N1; Bottom spot = N2.

  • Quench & Workup: Pour into ice water. Extract with EtOAc (3x). Wash organic layer with brine to remove DMF. Dry over

    
    .
    
  • Purification (Crucial): Perform Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Collection: Collect the first eluting fraction (N1) and second eluting fraction (N2) separately.

Protocol: NMR Characterization

Objective: To definitively assign the structure of the isolated fractions.

  • Sample Prep: Dissolve ~5-10 mg of isolated solid in 0.6 mL

    
     or 
    
    
    
    . Note:
    
    
    often provides better separation of aromatic signals.
  • Acquisition:

    • 1H NMR: 16 scans, 1s relaxation delay.

    • NOESY: Phase-sensitive, mixing time (

      
      ) = 400-500 ms.
      
  • Analysis:

    • Identify the N-Methyl singlet (typically

      
       3.8 - 4.2 ppm).
      
    • Identify the H-3 proton (typically a sharp singlet in the aromatic region,

      
       7.8 - 8.2 ppm).
      
    • Check Cross-peaks: Look for the intersection of the N-Me chemical shift and the H-3 chemical shift.

      • Cross-peak present?

        
        N2 Isomer .
        
      • No cross-peak? (Check H-7 interaction)

        
        N1 Isomer .
        

Structural Reference & Numbering

To ensure accurate assignment, refer to the standard numbering scheme for the indazole ring system.

Figure 2: Standard IUPAC numbering for the indazole scaffold. Note that H3 is adjacent to N2, while H7 is adjacent to N1.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Journal of Organic Chemistry. (2024). Retrieved from 2

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. (2024). Retrieved from 3

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. Retrieved from 4

  • 5-METHOXY-1H-INDAZOLE Chemical Properties and NMR Data. ChemicalBook. Retrieved from 5[5]

  • Separation of Benzoselenazole, 5-methoxy-2-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from 6

Sources

Safety Operating Guide

Navigating the Disposal of 5-Methoxy-1H-indazole: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel compounds like 5-Methoxy-1H-indazole are routine. However, the lifecycle of these chemicals extends beyond their use in experimentation; it encompasses their safe and compliant disposal. Improper disposal not only poses significant environmental and health risks but can also lead to severe regulatory penalties. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-Methoxy-1H-indazole, ensuring the safety of laboratory personnel and the protection of our environment.

The foundational principle of chemical disposal is that waste generators are responsible for their waste from "cradle to grave."[1] This means that from the moment 5-Methoxy-1H-indazole is deemed a waste product to its final destruction, the generating facility is accountable. This guide is structured to provide clarity on this process, grounded in established safety protocols and regulatory standards.

Understanding the Hazard Profile of 5-Methoxy-1H-indazole

Before delving into disposal procedures, it is crucial to understand the inherent hazards of 5-Methoxy-1H-indazole. While comprehensive toxicological data for this specific compound may be limited, Safety Data Sheets (SDS) for it and structurally similar indazole derivatives indicate several potential hazards. These include skin, eye, and respiratory irritation.[2][3][4] High concentrations may be destructive to mucous membranes and the upper respiratory tract.[5] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).

Table 1: Essential Safety and Hazard Information for Indazole Derivatives

Hazard CategoryDescriptionRecommended PPEFirst Aid Measures
Skin Irritation May cause skin irritation upon contact.[3]Chemical-resistant gloves (e.g., nitrile), lab coat.[6]Immediately wash the affected area with plenty of soap and water.[2][4]
Eye Irritation Can cause serious eye irritation.[2][3]Chemical safety goggles or a face shield.[5]Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do so. Continue rinsing.[2][4]
Respiratory Irritation Inhalation of dust may cause respiratory irritation.[3][4]Use in a well-ventilated area or with a government-approved respirator.[5][7]Move the person to fresh air and keep them comfortable for breathing.[2][4]
Ingestion Harmful if swallowed.[3][5]N/AWash out the mouth with water. Seek immediate medical attention.[5][8]
Step-by-Step Disposal Protocol for 5-Methoxy-1H-indazole

The proper disposal of 5-Methoxy-1H-indazole is a multi-step process that requires careful planning and execution. The following protocol is designed to guide laboratory personnel through this process in a manner that is both safe and compliant with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Step 1: Waste Characterization

The first and most critical step is to determine if the 5-Methoxy-1H-indazole waste is classified as hazardous.[3] According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[9] While 5-Methoxy-1H-indazole is not typically a listed waste, its potential toxicity and the frequent use of flammable solvents in laboratory settings mean that waste streams containing it are often classified as hazardous.

Step 2: Segregation of Waste

Proper segregation is key to preventing dangerous chemical reactions and ensuring cost-effective disposal. 5-Methoxy-1H-indazole waste should be collected separately from other waste streams.

  • Solid Waste: Unused or expired pure 5-Methoxy-1H-indazole, as well as contaminated items like gloves, weigh paper, and paper towels, should be collected in a designated, sealed container.[5]

  • Liquid Waste: Solutions containing 5-Methoxy-1H-indazole, such as reaction mixtures or chromatography fractions, should be collected in a separate, compatible liquid waste container. Do not mix with incompatible waste streams. For instance, avoid mixing acidic waste with basic waste.[10]

Step 3: Selection of Appropriate Waste Containers

The choice of waste container is critical for safe storage and transport.

  • Containers must be made of a material that is compatible with the chemical waste. For 5-Methoxy-1H-indazole, glass or high-density polyethylene (HDPE) containers are generally suitable.[10]

  • Containers must have a secure, tight-fitting lid to prevent spills and the release of vapors.[11]

  • Ensure containers are in good condition, free from cracks or leaks.

  • Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion.[10]

Step 4: Proper Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone who handles the waste.[12] The label should include:

  • The words "Hazardous Waste"

  • The name and address of the generating facility

  • The chemical name(s) of the contents (e.g., "5-Methoxy-1H-indazole in Methanol")

  • The specific hazard(s) (e.g., "Toxic," "Flammable")

  • The date accumulation started

Step 5: On-site Accumulation and Storage

Hazardous waste must be stored in a designated satellite accumulation area or a central accumulation area that meets specific regulatory requirements.[10]

  • The storage area should be secure and under the control of laboratory personnel.[10]

  • It should be well-ventilated to prevent the buildup of fumes.[11]

  • Incompatible wastes must be segregated to prevent accidental mixing.[11]

  • Regular inspections of the storage area are recommended to check for leaks or deteriorating containers.[13]

Step 6: Arranging for Disposal by a Licensed Contractor

The final step is to arrange for the pickup and disposal of the waste by a licensed hazardous waste disposal company.[8] These companies are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.[1]

  • Maintain a manifest system to track the waste from your facility to its final destination.

  • Ensure the disposal company provides you with a certificate of destruction or disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Methoxy-1H-indazole.

G cluster_0 cluster_1 start Waste Generation (5-Methoxy-1H-indazole) characterize Characterize Waste (Hazardous?) start->characterize segregate Segregate Waste (Solid vs. Liquid) characterize->segregate Is Hazardous non_haz Non-Hazardous Waste Disposal characterize->non_haz Not Hazardous container Select Compatible Container segregate->container label_waste Label Container (Hazardous Waste) container->label_waste store Store in Designated Accumulation Area label_waste->store disposal Arrange Pickup by Licensed Contractor store->disposal end_node Disposal Complete disposal->end_node

Caption: Decision workflow for the disposal of 5-Methoxy-1H-indazole.

By adhering to these procedures, research professionals can ensure that the disposal of 5-Methoxy-1H-indazole is conducted in a manner that is safe, compliant, and environmentally responsible. The principles outlined in this guide are not merely suggestions but are rooted in the legal and ethical obligations of the scientific community to protect both its members and the world at large.

References

  • AFG Bioscience LLC. (2016, April 1). 4-Methoxy-1h-indazole - Safety Data Sheet. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (2025, January 10). Safety Data Sheet: 6-METHOXYINDAZOLE. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • K&L Gates. (2019, January 9). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.